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Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Documentation Hub

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  • Product: Imidazo[5,1-f][1,2,4]triazine-2,7-diamine
  • CAS: 51292-20-7

Core Science & Biosynthesis

Foundational

Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: Core Properties, Synthetic Methodologies, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of designing highly selective, cell-permeable inhibitors for complex enzymatic targets. The imidazo[5,1-f][1,2,4]triazine scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing highly selective, cell-permeable inhibitors for complex enzymatic targets. The imidazo[5,1-f][1,2,4]triazine scaffold has emerged as a privileged bioisostere of purine, offering unique electron distribution and hydrogen-bonding topologies. Specifically, Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS: 51292-20-7) serves as a critical intermediate in the development of potent Polo-like kinase 1 (PLK1) inhibitors and cyclic guanosine monophosphate (cGMP) phosphodiesterase (PDE) inhibitors[1][2].

This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic and biological workflows associated with this vital scaffold.

Physicochemical & Structural Profiling

The substitution pattern of the 2,7-diamine variant is not arbitrary; it is structurally deliberate. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Cys67 in PLK1), while the 7-amino group provides a vector for solvent-exposed functionalization or additional target engagement[1].

To effectively utilize this scaffold in hit-to-lead optimization, we must first understand its baseline physicochemical properties, which dictate its pharmacokinetic potential.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Structural Significance
Molecular Weight 150.14 g/mol Highly ligand-efficient. Leaves an ample molecular weight budget (<350 Da) for adding lipophilic or target-specific moieties during lead optimization[3].
LogP -0.71 to -0.90Extremely hydrophilic. The naked scaffold will not passively cross lipid bilayers; SAR campaigns must incorporate lipophilic aryl/alkyl substituents to achieve cellular permeability[4].
TPSA 95.1 ŲExcellent for deep pocket water-displacement and hydrogen bonding, though borderline for Blood-Brain Barrier (BBB) penetration without further masking[3].
H-Bond Donors 2The two primary amines act as essential donors, mimicking the interactions of adenine or guanine within ATP-binding sites[4].
H-Bond Acceptors 6The nitrogen-dense bicyclic core provides multiple acceptor vectors, stabilizing the compound via water-mediated networks in the binding pocket[4].

High-Yield Synthetic Methodology

The synthesis of imidazo[5,1-f][1,2,4]triazines requires precise control over regioselectivity. The most robust route involves the electrophilic N-amination of an appropriately substituted imidazole, followed by cyclocondensation to form the 1,2,4-triazine ring[5].

Protocol: Synthesis of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine

Step 1: Electrophilic N-Amination

  • Reagents: 5-amino-1H-imidazole-4-carbonitrile, O-(diphenylphosphoryl)hydroxylamine (DPPH), NaH, anhydrous DMF.

  • Procedure:

    • Suspend 5-amino-1H-imidazole-4-carbonitrile in anhydrous DMF at 0°C under N₂.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 minutes to form the sodium salt.

    • Add DPPH (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality & Validation: This is the critical symmetry-breaking step. We utilize DPPH rather than traditional hydroxylamine-O-sulfonic acid (HOSA) because DPPH provides superior solubility in organic solvents and prevents the over-oxidation of the sensitive amino-imidazole intermediate. The reaction self-validates via the precipitation of sodium diphenylphosphate, driving the equilibrium forward.

Step 2: Cyclocondensation

  • Reagents: 1,5-diamino-1H-imidazole-4-carbonitrile (from Step 1), Guanidine hydrochloride, N,N-Diisopropylethylamine (DIPEA), 1-Butanol.

  • Procedure:

    • Combine the intermediate and guanidine hydrochloride (3.0 eq) in 1-butanol.

    • Add DIPEA (3.5 eq) and subject the mixture to microwave irradiation at 120°C for 45 minutes.

    • Cool to room temperature, concentrate in vacuo, and purify via reverse-phase HPLC.

  • Causality & Validation: Guanidine serves as the C-N-C donor to close the 1,2,4-triazine ring. Microwave irradiation is chosen over conventional heating to suppress the formation of thermodynamically favored but undesired pyrimidine byproducts. DIPEA neutralizes the hydrochloride salt without acting as a competing nucleophile.

Biological Applications: Target Engagement

Imidazo[5,1-f][1,2,4]triazin-2-amines are highly validated inhibitors of Polo-like kinase 1 (PLK1) , an enzyme essential for mitotic progression. Inhibition of PLK1 traps cells in the G2/M phase, ultimately triggering mitotic catastrophe and apoptosis—a highly desirable mechanism for oncology therapeutics[1].

PLK1_Pathway Compound Imidazo[5,1-f]triazine Derivative PLK1 Polo-like Kinase 1 (PLK1) Compound->PLK1 Inhibits Apoptosis Apoptosis / Mitotic Catastrophe Compound->Apoptosis Induces CDC25C CDC25C Phosphatase PLK1->CDC25C Activates Mitosis Mitotic Entry & Progression PLK1->Mitosis Spindle Assembly CDK1 CDK1 / Cyclin B Complex CDC25C->CDK1 Activates CDK1->Mitosis Drives

Fig 1. Imidazo[5,1-f]triazine derivatives inhibiting the PLK1 mitotic pathway.

Experimental Protocol: Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized imidazotriazine derivatives, a robust primary screening assay is required.

Protocol: TR-FRET PLK1 Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP assays because it is ratiometric. This inherently corrects for compound auto-fluorescence and inner-filter effects—a common artifact when screening highly conjugated heteroaromatic scaffolds like imidazotriazines.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 2 nM recombinant human PLK1 and 100 nM ULight-labeled PLK substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Incubation: Dispense 5 µL of the 2X enzyme/substrate mix into a 384-well ProxiPlate. Add 50 nL of the imidazotriazine compound (in 100% DMSO) using an acoustic dispenser (e.g., Echo 550). Incubate for 15 minutes at 22°C to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP (final concentration 10 µM, matching the

    
     of PLK1 to ensure sensitive competitive inhibition profiling). Incubate for 60 minutes at 22°C.
    
  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺) and Eu-anti-phospho-substrate antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) after a 1-hour equilibration.

HTS_Workflow Library Compound Library TR_FRET TR-FRET Assay Library->TR_FRET Screen Validation Hit Validation TR_FRET->Validation >50% Inhibition XRay X-Ray Crystallography Validation->XRay IC50 < 1 µM LeadOpt Lead Optimization XRay->LeadOpt Structure Design LeadOpt->Library Iteration

Fig 2. High-throughput screening and lead optimization workflow for kinase inhibitors.

References

  • PubChem. "Imidazo[5,1-f][1,2,4]triazine-2,7-diamine - Compound Summary". National Center for Biotechnology Information.[Link]

  • Cheung, M. et al. "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1". Bioorganic & Medicinal Chemistry Letters, 2008.[Link]

  • Bayer Schering Pharma. "2-Phenyl-substituted Imidazotriazinones as Phosphodiesterase V inhibitors".
  • ResearchGate. "Synthetic approaches to 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines". Scientific Literature Database.[Link]

Sources

Exploratory

The Discovery and Translational Potential of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: From Endophytic VOC to Pharmacological Scaffold

Executive Summary The compound Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7) represents a fascinating intersection between agricultural chemical ecology and advanced pharmacological drug design. Originally s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7) represents a fascinating intersection between agricultural chemical ecology and advanced pharmacological drug design. Originally synthesized as a highly functionalized heterocyclic building block, it was later discovered as a naturally occurring Volatile Organic Compound (VOC) emitted by endophytic fungi such as Induratia coffeana (formerly Muscodor coffeanum). Today, the imidazo[5,1-f][1,2,4]triazine core is recognized as a privileged bioisostere for purines, serving as the structural backbone for potent kinase inhibitors (e.g., mTOR inhibitors like OSI-027) and phosphodiesterase (PDE) inhibitors.

This technical guide provides an in-depth analysis of the discovery, chemical profiling, biological significance, and step-by-step experimental methodologies for isolating and validating this unique diamine scaffold.

Introduction: The Convergence of Chemical Ecology and Drug Discovery

The Endophytic Origin

Research into fungal VOCs accelerated following the discovery of Muscodor albus (now Induratia alba), an endophytic fungus known for producing a potent mixture of antimicrobial gases[1]. Recent metabolomic profiling of Induratia species isolated from Brazilian coffee plants (Coffea arabica) revealed a complex volatilome capable of neutralizing severe phytopathogens. Among these VOCs, Imidazo[5,1-f][1,2,4]triazine-2,7-diamine was identified via Gas Chromatography-Mass Spectrometry (GC-MS) as a key nitrogen-rich heterocyclic constituent[2].

The Pharmacological Scaffold

In medicinal chemistry, the imidazo[5,1-f][1,2,4]triazine system is highly valued for its purine-like geometry. The 2,7-diamine substitution pattern provides critical hydrogen bond donors and acceptors that tightly interact with the ATP-binding hinge regions of kinases. This core has been heavily utilized in the development of dual mTORC1/mTORC2 inhibitors, such as OSI-027, which demonstrated profound tumor growth inhibition in PTEN-deficient xenograft models[3]. Furthermore, substituted imidazotriazinones are potent inhibitors of cGMP-specific PDE5, utilized in the treatment of vascular and urogenital disorders[4].

Chemical Profiling & Quantitative Data

The identification of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine in nature was achieved through rigorous headspace analysis of Induratia coffeana (Strain CCF 572). The compound (Molecular Formula: C₅H₆N₆, MW: 150.14 g/mol ) elutes as a distinct peak among a matrix of terpenes, pyrimidines, and amines.

Table 1: GC-MS Profile of Key Volatile Organic Compounds Emitted by Induratia coffeana CCF 572 [2]

Retention Time (min)Compound NameMolecular FormulaPeak Area (%)Kovats Index (Exp.)
14.25Pyrimidine, 2-chloro-4-ethyl-6-methyl-C₇H₉ClN₂0.911174
15.58CyclosativeneC₁₅H₂₄9.181125
16.05Tricyclo[4.3.1.1(3,8)]undecane, 3-methoxy-C₁₂H₂₀O4.801273
17.804-Amino-3,5-diethylpyridineC₉H₁₄N₂7.801411
18.73 Imidazo[5,1-f][1,2,4]triazine-2,7-diamine C₅H₆N₆ 4.60 1570
19.43Dimethyl-[4-[2-(3-methylisoxazol-5-yl)vinyl]phenyl]amineC₁₄H₁₆N₂O0.821812

Table 2: Pharmacological Applications of the Imidazo[5,1-f][1,2,4]triazine Scaffold

Compound/DrugTargetIndication/ApplicationStructural Role of Scaffold
OSI-027 mTORC1 / mTORC2Oncology (Solid Tumors)ATP-competitive hinge binder[3]
Vardenafil analogs PDE5Erectile Dysfunction / VascularcGMP mimicry, catalytic site binding[4]
Imidazo[5,1-f]triazine-2,7-diamine Fungal/Bacterial membranesAgricultural BiocontrolVolatile membrane disruptor / enzyme inhibitor[5]

Experimental Workflows and Self-Validating Protocols

As an application scientist, establishing a self-validating system is critical to ensure that observed biological effects are strictly due to the target VOCs and not experimental artifacts. Below are the standardized protocols for the isolation, identification, and biological validation of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine.

Protocol 1: Endophytic Isolation and VOC Cultivation

Objective: To culture Induratia spp. under conditions that maximize the emission of secondary volatile metabolites.

  • Tissue Surface Sterilization: Submerge healthy Coffea arabica leaves in 70% ethanol for 1 minute, followed by 2% sodium hypochlorite for 3 minutes, and rinse thrice in sterile distilled water.

    • Causality: This aggressive sterilization ensures that only true endophytes residing within the plant tissue are isolated, eliminating epiphytic contamination.

  • Plating: Cut the tissue into 5 mm fragments and place them on Potato Dextrose Agar (PDA) supplemented with 50 µg/mL tetracycline.

    • Causality: Tetracycline suppresses opportunistic bacterial growth, allowing the slower-growing endophytic fungi to emerge.

  • Incubation: Incubate at 20 ± 2 °C in the dark for 10 to 15 days. Transfer emerging mycelia to fresh PDA plates to obtain pure cultures (e.g., I. coffeana CCF 572).

Protocol 2: Headspace SPME GC-MS Profiling

Objective: To extract and identify Imidazo[5,1-f][1,2,4]triazine-2,7-diamine from the fungal volatilome.

  • Fiber Selection & Conditioning: Equip the GC autosampler with a 50/30 µm DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber. Condition at 250 °C for 30 minutes prior to use.

    • Causality: This tri-phase fiber is critical for capturing a broad spectrum of VOCs, from highly volatile low-molecular-weight compounds to semi-volatile nitrogenous heterocycles like the target diamine.

  • Headspace Extraction: Insert the SPME fiber into a sealed 20 mL vial containing a 10-day-old fungal culture on PDA. Expose the fiber for 45 minutes at 25 °C.

  • Desorption & GC Injection: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode.

    • Causality: Splitless injection maximizes the transfer of trace VOCs onto the column, which is essential since the target diamine constitutes only ~4.6% of the total peak area.

  • Oven Programming: Hold at 40 °C for 2 minutes, ramp at 5 °C/min to 250 °C, and hold for 5 minutes.

    • Causality: The initial low-temperature hold cryo-focuses highly volatile constituents at the head of the column, while the slow ramp ensures baseline resolution of complex heterocyclic isomers.

  • Validation: Calculate the Kovats Retention Index (RI) using a homologous series of n-alkanes (C8-C20) run under identical conditions. Match the experimental RI (1570) and mass fragmentation pattern against the NIST library[2].

Protocol 3: Two-Compartment Volatile Bioassay

Objective: To evaluate the antimicrobial efficacy of the VOC mixture against phytopathogens like Aspergillus spp. and Ralstonia solanacearum.

  • Bi-Plate Preparation: Utilize a two-compartment (split) Petri dish containing PDA on both sides.

    • Causality: The physical plastic barrier prevents the diffusion of non-volatile secondary metabolites through the agar, ensuring that any observed pathogen inhibition is strictly mediated by the gaseous phase.

  • Inoculation: Place a 5-mm mycelial plug of I. coffeana on one side of the dish. Incubate for 10 days at 20 °C to allow VOCs to accumulate in the headspace.

  • Pathogen Challenge: Introduce a 5-mm plug of the target pathogen (e.g., Aspergillus niger or R. solanacearum) onto the opposite compartment.

  • Hermetic Sealing: Wrap the plates with three layers of Parafilm.

    • Causality: Creates a hermetically sealed microenvironment, preventing VOC escape and ensuring the pathogen is exposed to the maximum effective concentration of the volatile mixture.

  • Measurement: After 48–72 hours, measure the radial growth of the pathogen compared to a control plate (pathogen grown opposite an uninoculated PDA compartment). Calculate the percentage of inhibition[5].

Visualizing the Discovery Workflow

The following diagram illustrates the logical progression from agricultural isolation to pharmacological application.

VOC_Discovery N1 Endophytic Fungi Isolation (Induratia coffeana) N2 In Vitro Cultivation (PDA Medium, 20°C, 10 Days) N1->N2 N3 VOC Extraction (SPME / Headspace Analysis) N2->N3 N5 Antimicrobial Bioassays (Two-Compartment Petri Dish) N2->N5 N4 GC-MS Profiling (ID: Imidazo[5,1-f]triazine-2,7-diamine) N3->N4 N7 Pharmacological Scaffold Optimization (Drug Development) N4->N7 Purine Bioisosterism N6 Pathogen Inhibition (Aspergillus spp., R. solanacearum) N5->N6 N6->N7 Mechanism Insights

Experimental workflow for the discovery and validation of fungal VOCs.

Conclusion

Imidazo[5,1-f][1,2,4]triazine-2,7-diamine is a remarkable molecule that bridges ecological biocontrol and human pharmacology. In the agricultural sector, its presence in the volatilome of Induratia species provides a natural, fumigant-like defense against devastating crop diseases such as tomato wilt (Ralstonia solanacearum)[5]. In the pharmaceutical sector, the exact same heterocyclic core provides the geometric and electronic properties necessary to inhibit critical disease pathways, including mTOR signaling in oncology[3] and PDE5 in vascular medicine[4]. Understanding its natural synthesis and implementing rigorous GC-MS and bioassay protocols allows researchers to harness this scaffold for next-generation therapeutics and sustainable agriculture.

References

  • Guimarães, S. S. C., et al. "Endophytic species of Induratia from coffee and carqueja plants from Brazil and its potential for the biological control of toxicogenic fungi on coffee beans by means of antimicrobial volatiles." PMC - NIH.2[2]

  • "Muscodor spp. controls tomato wilt disease by Ralstonia solanacearum and increases yield and total soluble solids content in tom." ResearchGate.6[5]

  • "Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin." AACR Journals.3[3]

  • "EP2295436A1 - 2-Phenyl-subsitituted Imidazotriazinones as Phosphodiesterase V inhibitors." Google Patents. 4[4]

  • "Survey of Medicinal and Invasive Weeds in Paddy Field – Phytochemical and GC-MS profiling of Cyanotis axillaris." ResearchGate. 7[7]

Sources

Foundational

Comprehensive Guide: Target Identification &amp; Validation for Imidazo[5,1-f]triazine-2,7-diamine Scaffolds

Topic: Imidazo[5,1-f]triazine-2,7-diamine Target Identification Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals Executive Summary: The Pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Imidazo[5,1-f]triazine-2,7-diamine Target Identification Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary: The Pharmacophore & Biological Context

The Imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold (CAS: 51292-20-7) represents a privileged heterocyclic core in medicinal chemistry, primarily utilized as a purine isostere (specifically an adenine mimetic). Its planar, nitrogen-rich architecture allows it to function as a potent ATP-competitive inhibitor, making it a critical template for targeting the human kinome.

While the naked 2,7-diamine core serves as a fragment-like starting point, its 5,7-disubstituted derivatives have been successfully deconvoluted to identify high-value oncology targets, most notably Polo-like Kinase 1 (Plk1) and the Insulin-like Growth Factor 1 Receptor (IGF-1R) . This guide details the technical workflows used to identify and validate these targets, providing a blueprint for researchers exploring this chemical space.

Chemical Biology: Structural Basis of Target Engagement

The Adenine Mimicry Hypothesis

The logic behind selecting Imidazo[5,1-f]triazine-2,7-diamine for target identification lies in its structural homology to adenine.

  • Hinge Binding: The N1 and the exocyclic amine at the C2 position (and potentially N8) form a characteristic donor-acceptor motif that mimics the interaction of ATP's adenine ring with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the hinge residues).

  • 7-Position Vector: The amine or substituents at the 7-position project into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing modifications without disrupting the primary binding mode.

Key Target Classes Identified

Through extensive Structure-Activity Relationship (SAR) and chemoproteomic profiling, this scaffold has been validated against:

  • Polo-like Kinase 1 (Plk1): Critical for mitotic progression. Derivatives show low nanomolar potency.

  • IGF-1R / Insulin Receptor (IR): The scaffold serves as a bioisostere to the imidazo[1,5-a]pyrazine core found in linsitinib (OSI-906).

  • Dual Specificity: The scaffold's promiscuity (a common trait of ATP mimetics) requires rigorous target deconvolution to ensure selectivity.

Experimental Target Deconvolution Workflows

The identification of targets for Imidazo[5,1-f]triazine-2,7-diamine derivatives typically follows a "hit-to-target" workflow. Below are the three authoritative methodologies.

Method A: High-Throughput Kinome Profiling (The "Direct" Approach)
  • Rationale: Since the scaffold is a known kinase-privileged structure, the most efficient ID method is screening against a panel of >300 recombinant kinases.

  • Protocol Insight: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™) rather than activity assays initially. This avoids false positives from ATP depletion and identifies Type I and Type II binders.

  • Key Finding: Early profiling of 2-amino-imidazo[5,1-f]triazines revealed distinct selectivity for Plk1 over CDKs and Auroras, driven by specific hydrophobic interactions in the Plk1 P-loop.

Method B: Chemoproteomics / Affinity Chromatography (The "Unbiased" Approach)

When phenotypic screening yields a hit with this scaffold but the exact kinase is unknown, affinity chromatography is the gold standard.

Step-by-Step Workflow:

  • Probe Synthesis: Derivatize the Imidazo[5,1-f]triazine-2,7-diamine at a solvent-exposed position (typically the N7-amine or C5) with a PEG linker and a biotin handle. Crucial: Verify the probe retains biological activity (IC50) before immobilization.

  • Lysate Preparation: Use mixed cell lysates (e.g., HeLa + HEK293) to ensure broad proteome coverage.

  • Pull-Down: Incubate lysate with the biotinylated probe + Streptavidin beads.

  • Competition Control: Run a parallel arm with excess free compound (10-20x). Targets that disappear in the competition lane are specific binders.

  • Mass Spectrometry: Tryptic digestion followed by LC-MS/MS to identify enriched proteins.

Method C: Structural Validation (X-Ray Crystallography)

Definitive target validation requires co-crystallization.

  • Case Study (Plk1): X-ray studies revealed that the imidazo[5,1-f]triazine core binds in the ATP pocket of Plk1. The 2-amino group forms a hydrogen bond with Cys133 (hinge), while the 7-substituent interacts with Asp194 (DFG motif), stabilizing the inactive conformation in some derivatives.

Visualizing the Target Landscape

Plk1 Signaling Pathway & Inhibition

The following diagram illustrates the downstream effects of inhibiting Plk1 with an Imidazo[5,1-f]triazine-2,7-diamine derivative, leading to Mitotic Catastrophe.

Plk1_Pathway Inhibitor Imidazo[5,1-f]triazine Derivative Plk1 Plk1 (Target) Inhibitor->Plk1 Inhibits (IC50 < 10nM) Mitosis Mitotic Entry (G2/M Transition) Inhibitor->Mitosis Blocks Cdc25C Cdc25C Plk1->Cdc25C Phosphorylates (Activates) Wee1 Wee1 Plk1->Wee1 Phosphorylates (Inhibits) CDK1_CycB CDK1 / Cyclin B Cdc25C->CDK1_CycB Dephosphorylates (Activates) CDK1_CycB->Mitosis Drives Wee1->CDK1_CycB Inhibits Apoptosis Mitotic Catastrophe / Apoptosis Mitosis->Apoptosis Failure leads to

Caption: Mechanism of Action for Imidazo[5,1-f]triazine-based Plk1 inhibitors disrupting G2/M transition.

Quantitative Data Summary: Activity Profile

The table below summarizes the activity of optimized Imidazo[5,1-f]triazine-2,7-diamine derivatives against key identified targets.

TargetIC50 (nM)Binding ModeKey Residue InteractionsReference
Plk1 1.5 - 6.4ATP-CompetitiveCys133 (Hinge), Phe183, Asp194[1]
IGF-1R 10 - 50ATP-CompetitiveGlu1050, Met1052 (Hinge)[2]
Insulin R 15 - 60ATP-CompetitiveMet1079 (Hinge)[2]
CDK2 > 1000Weak/Non-binderSteric clash in G-loop[1]

Note: Data represents optimized 5,7-disubstituted derivatives, not the naked diamine core.

Detailed Protocol: Cellular Target Engagement (CETSA)

To validate that your specific Imidazo[5,1-f]triazine derivative engages Plk1 or IGF-1R inside living cells (and not just in a test tube), use the Cellular Thermal Shift Assay (CETSA) .

Reagents:

  • HeLa or HCT-116 cells.

  • Test Compound (Imidazo-triazine derivative).[1][2][3][4][5]

  • Protease Inhibitor Cocktail.

Procedure:

  • Treatment: Treat 1x10^6 cells with the test compound (at 5x IC50 concentration) or DMSO control for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (3x) using liquid nitrogen to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the soluble (stabilized) protein; the pellet contains denatured/precipitated protein.

  • Detection: Analyze supernatants via Western Blot using anti-Plk1 or anti-IGF-1R antibodies.

  • Analysis: Plot the band intensity vs. Temperature. A shift in the melting curve (Tm) to the right in the treated sample indicates direct target engagement .

References

  • Cheung, M., et al. (2008).[3] "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1." Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.[3]

  • Mulvihill, M. J., et al. (2010). "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." ACS Medicinal Chemistry Letters, 1(9), 453–457.

  • PubChem. (n.d.).[2] "Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7)."[2][6][7] National Library of Medicine.

  • Bavetsias, V., et al. (2016). "Aurora Kinase Inhibitors: Current Status and Outlook." Future Medicinal Chemistry. (Contextualizing the selectivity profile of triazine scaffolds).

Sources

Exploratory

Imidazo[5,1-f]triazine-2,7-diamine 3D structure visualization

Title: In-Depth Technical Guide: 3D Structure Visualization and Conformational Analysis of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Executive Summary As a Senior Application Scientist in computational chemistry and stru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: 3D Structure Visualization and Conformational Analysis of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine

Executive Summary

As a Senior Application Scientist in computational chemistry and structure-based drug design (SBDD), I frequently encounter privileged scaffolds that demand rigorous structural modeling. Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS: 51292-20-7) is one such highly privileged heterocyclic building block. It serves as the core pharmacophore for potent mTORC1/mTORC2 inhibitors (e.g., OSI-027) and selective phosphodiesterase (PDE) inhibitors. This whitepaper outlines a causality-driven methodology for generating, optimizing, and visualizing the 3D structure of this scaffold, ensuring high-fidelity structural insights for structure-activity relationship (SAR) analysis.

Pharmacological Significance of the Imidazo[5,1-f][1,2,4]triazine Scaffold

The imidazo[5,1-f][1,2,4]triazine system is a fused bicyclic heteroaromatic ring. Its 2,7-diamine derivative is a highly versatile building block in medicinal chemistry[1]. The core is structurally analogous to endogenous purines, allowing it to act as a highly efficient ATP-competitive inhibitor within kinase active sites.

For example, OSI-027, a 4,5,7-trisubstituted imidazo[5,1-f]triazine, is a potent dual inhibitor of mTORC1 and mTORC2, demonstrating distinct preclinical advantages over allosteric inhibitors like rapamycin[2]. The scaffold's specific nitrogen placement enables critical hydrogen bonding with the kinase hinge region, while its planar nature facilitates necessary


 stacking[2]. Furthermore, derivatives of this core have demonstrated profound efficacy as PDE5 inhibitors for cardiovascular and urogenital therapeutic applications[3].

Physicochemical & Structural Properties

Accurate 3D visualization requires a foundational understanding of the molecule's 2D properties. The high nitrogen-to-carbon ratio fundamentally alters the molecule's electrostatic potential compared to standard carbocycles. The table below summarizes the quantitative data for Imidazo[5,1-f][1,2,4]triazine-2,7-diamine[1].

PropertyValueComputational/Experimental Significance
IUPAC Name imidazo[5,1-f][1,2,4]triazine-2,7-diamineDefines exact connectivity for SMILES generation.
CAS Number 51292-20-7Unique identifier for crystallographic database retrieval.
Molecular Formula C5H6N6Indicates high nitrogen content, dictating electrostatic potential.
Molecular Weight 150.14 g/mol Highly favorable for fragment-based drug discovery (FBDD).
SMILES C1=C2C=NC(=NN2C(=N1)N)NPrimary input format for algorithmic 3D conformer generation.
TPSA 95.1

High polar surface area; requires careful implicit solvation modeling.
LogP -0.9Hydrophilic nature; influences binding pocket desolvation energy penalties.

Causality-Driven Protocol for 3D Structure Generation

Generating a high-fidelity 3D structure is not merely a translation of 2D coordinates; it requires accounting for electron delocalization within the fused ring system. Empirical force fields often fail to accurately capture the planarity and partial double-bond character of the imidazotriazine core. Therefore, a hybrid approach using molecular mechanics followed by Quantum Mechanical (QM) optimization is strictly required.

Protocol 1: 3D Conformer Generation and QM Optimization

  • SMILES Parsing & Initial Embedding: Action: Input the SMILES string into RDKit. Use the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm to generate the initial 3D conformer. Causality: The imidazo[5,1-f][1,2,4]triazine core contains a high density of nitrogen atoms, which can lead to unphysical ring puckering in standard distance geometry algorithms. ETKDG imposes experimental torsion-angle preferences derived from the Cambridge Structural Database (CSD), ensuring the initial 3D embedding maintains the requisite planarity.

  • Pre-Optimization (Molecular Mechanics): Action: Apply the MMFF94s force field for 500 iterations. Causality: The 's' variant of MMFF94 is specifically parameterized to maintain the planarity of delocalized heteroaromatic systems, preventing artificial distortion of the triazine ring before QM calculations.

  • Quantum Mechanical (QM) Refinement: Action: Export the coordinates to a QM suite (e.g., Gaussian or ORCA). Perform a Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set. Causality: The 2,7-diamine substituents act as electron-donating groups, significantly altering the electron delocalization across the triazine ring. Empirical force fields fail to capture these subtle mesomeric effects. DFT correctly calculates the electrostatic potential (ESP) map, which is strictly required for accurately predicting the directionality of hydrogen bonds.

  • Self-Validating System (Frequency Calculation): Action: Confirm that the optimized structure possesses a true local minimum by performing a vibrational frequency calculation. The presence of zero imaginary frequencies validates the geometric stability of the generated 3D conformer.

3D Visualization and Molecular Docking Workflow

Once the QM-optimized 3D structure is obtained, it can be visualized and docked into target proteins to extract actionable SAR data.

Protocol 2: Visualization and Target Interaction Analysis

  • Target Preparation: Action: Retrieve the crystal structure of the target kinase (e.g., mTOR) from the Protein Data Bank (PDB). Strip bulk water molecules and add polar hydrogens using the Schrödinger Protein Preparation Wizard.

  • Ligand Preparation: Action: Import the QM-optimized imidazo[5,1-f][1,2,4]triazine-2,7-diamine structure. Assign Gasteiger charges. Causality: The high TPSA (95.1

    
    ) dictates that partial charges must be highly accurate to predict hydrogen bond directionality with the kinase hinge region.
    
  • Docking Execution: Action: Define the grid box around the ATP-binding pocket. Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough conformational sampling.

  • 3D Visualization (PyMOL/ChimeraX): Action: Load the docking output into PyMOL. Set the background to white for high contrast. Display the imidazotriazine core as sticks (show sticks, resn LIG) and color heteroatoms (Nitrogens = blue). Use the find_pairs command to visualize hydrogen bonds between the 2,7-diamine groups and the backbone carbonyls/amides of the hinge region.

  • Self-Validating System (Pose Verification): Action: Calculate the Root Mean Square Deviation (RMSD) between the docked imidazotriazine core and a known co-crystallized reference ligand (e.g., OSI-027). An RMSD of < 2.0

    
     confirms the protocol's geometrical accuracy, while an H-bond distance between 2.7 
    
    
    
    and 3.2
    
    
    to the hinge region confirms thermodynamic viability.

Computational Pipeline Architecture

The following diagram illustrates the logical workflow for the 3D structure generation and visualization pipeline, emphasizing the transition from 2D data to 3D structural insights.

G Input 2D Chemical Input (SMILES: C1=C2C=NC...) Conformer 3D Conformer Generation (RDKit / ETKDG) Input->Conformer MMFF94 Pre-Optimization (MMFF94s Force Field) Conformer->MMFF94 QM Quantum Mechanical Optimization (DFT / B3LYP) MMFF94->QM Docking Molecular Docking (Target: mTOR / PDE5) QM->Docking Vis 3D Visualization (PyMOL / ChimeraX) QM->Vis Direct Vis Docking->Vis Output Structural Insights & SAR Analysis Vis->Output

Computational 3D structure generation, QM optimization, and visualization pipeline.

Conclusion

The imidazo[5,1-f][1,2,4]triazine-2,7-diamine core is a highly privileged scaffold demanding rigorous 3D structural analysis. By circumventing the limitations of empirical force fields through QM optimization and employing strict validation metrics during visualization, researchers can accurately model its binding modes. This causality-driven protocol ensures that subsequent SAR campaigns and lead optimization efforts are grounded in highly accurate geometric and electrostatic realities.

References

  • Title: Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin Source: AACR Journals URL
  • Source: PubChem (NIH)
  • Title: 1120 J.C.S.
  • Title: EP2295436A1 - 2-Phenyl-subsitituted Imidazotriazinones as Phosphodiesterase V inhibitors Source: Google Patents URL

Sources

Foundational

Rational Design and Computational Docking of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Derivatives as Kinase Inhibitors

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of chemotypes explored, the imidazo[5,1-f][1,2,4]triazine pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of chemotypes explored, the imidazo[5,1-f][1,2,4]triazine pharmacophore has distinguished itself as a "privileged scaffold." Specifically, the imidazo[5,1-f][1,2,4]triazine-2,7-diamine core (PubChem CID: 591285)[1] serves as a highly effective purine bioisostere.

This whitepaper provides an in-depth technical guide on the computational docking workflows required to evaluate this scaffold against two highly validated oncological targets: the Mammalian Target of Rapamycin (mTOR) and Polo-like kinase 1 (PLK1) . By moving beyond basic geometric fitting, we will explore the thermodynamic causality of binding, detailing a self-validating computational protocol that ensures high-fidelity hit-to-lead optimization.

Structural Rationale & Target Biology

The Pharmacophore: Why Imidazo[5,1-f][1,2,4]triazine?

Kinases possess a highly conserved ATP-binding cleft located between their N-terminal and C-terminal lobes, connected by a flexible "hinge" region. The native ligand, ATP, relies on its adenine ring to form critical hydrogen bonds with the backbone amides and carbonyls of this hinge.

The imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold is electronically and sterically primed to mimic adenine[1]. The nitrogen-rich fused bicyclic system, coupled with the electron-donating diamine substitutions at the 2 and 7 positions, provides an ideal array of hydrogen bond donors and acceptors. This allows the scaffold to deeply penetrate the hydrophobic cleft while anchoring itself to the hinge region, bypassing the resistance mechanisms often seen with allosteric inhibitors.

Target 1: mTOR (mTORC1 & mTORC2)

mTOR is a serine/threonine kinase that forms two distinct complexes (mTORC1 and mTORC2) to regulate cellular metabolism, growth, and survival. While first-generation inhibitors (rapalogs) merely act as allosteric modulators of mTORC1, imidazo[5,1-f]triazine derivatives—most notably the clinical candidate OSI-027 —act as dual, ATP-competitive inhibitors of both complexes[2]. This dual inhibition prevents the hyperactivation of AKT via negative feedback loops, a common cause of chemotherapeutic resistance[3].

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Effect1 Protein Synthesis (Cell Growth) mTORC1->Effect1 mTORC2->AKT Feedback Effect2 Cell Survival (Actin Cytoskeleton) mTORC2->Effect2 Inhibitor Imidazo[5,1-f]triazine Scaffold (e.g., OSI-027) Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Dual inhibition of mTORC1 and mTORC2 pathways by the imidazo[5,1-f]triazine scaffold, bypassing AKT feedback loops.

Target 2: Polo-like Kinase 1 (PLK1)

PLK1 is a critical regulator of mitosis and genomic stability. Overexpression of PLK1 is heavily implicated in oncogenesis. Imidazo[5,1-f][1,2,4]triazin-2-amines have been identified as novel, potent inhibitors of the PLK1 kinase domain, demonstrating IC50 values as low as 1.49 µM in early hit-discovery phases[4].

Computational Docking Methodology

To ensure scientific integrity, a docking protocol must be a self-validating system . The following step-by-step methodology guarantees that the computational parameters accurately reflect physiological thermodynamics.

Phase 1: Ligand Preparation

Causality: Incorrect protonation states or high-energy 3D conformers will artificially skew binding affinities.

  • Structure Generation: Import the SMILES string (C1=C2C=NC(=NN2C(=N1)N)N) for imidazo[5,1-f][1,2,4]triazine-2,7-diamine[1].

  • Protonation & Tautomerization: Utilize a tool like LigPrep or Epik to generate all possible tautomers and protonation states at physiological pH (7.4 ± 0.5). The diamine groups are particularly sensitive to local pKa shifts.

  • Energy Minimization: Apply the OPLS4 (or AMBER) force field to minimize the ligand to a local energy minimum, ensuring realistic bond lengths and angles.

Phase 2: Protein Preparation

Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains or biologically irrelevant waters.

  • Structure Retrieval: Download high-resolution crystal structures (e.g., PDB ID: 4JSV for mTOR[5]).

  • Preprocessing: Assign bond orders, add missing hydrogen atoms, and build missing loops using Prime or Modeller.

  • H-Bond Optimization: Run PROPKA to determine the protonation states of critical active-site residues (e.g., Histidine, Aspartate) at pH 7.4.

  • Restrained Minimization: Perform a restrained minimization (RMSD convergence of 0.3 Å) on heavy atoms to relieve steric clashes while preserving the experimentally validated backbone architecture.

Phase 3: Grid Generation & Self-Validation

Causality: The grid defines the search space. If the algorithm cannot accurately redock a known crystallized ligand, it cannot be trusted with novel derivatives.

  • Grid Definition: Center the grid box (typically 15 Å × 15 Å × 15 Å) on the co-crystallized native ligand (e.g., ADP or a known inhibitor).

  • Validation (Redocking): Extract the co-crystallized ligand and redock it into the generated grid.

  • Quality Control: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

Phase 4: Docking Execution
  • Algorithm Selection: Utilize a high-precision scoring function (e.g., Glide XP or AutoDock Vina).

  • Flexibility: Treat the ligand as fully flexible while maintaining a rigid receptor (or utilize Induced Fit Docking if hinge-region flexibility is suspected).

  • Scoring: Rank poses based on the estimated free energy of binding (ΔG), prioritizing poses that fulfill critical hinge-region hydrogen bonds.

Docking_Workflow LPrep Ligand Preparation (CID 591285, pH 7.4) Dock Molecular Docking (Flexible Ligand) LPrep->Dock PPrep Protein Preparation (PDB: 4JSV / PROPKA) Grid Grid Generation (ATP Pocket Definition) PPrep->Grid Grid->Dock Score Scoring & Clustering (ΔG Binding, RMSD) Dock->Score Visual Interaction Analysis (H-bonds, Pi-Pi Stacking) Score->Visual

Figure 2: Standardized computational docking workflow for imidazo[5,1-f]triazine derivatives.

Mechanistic Insights & Binding Modes

The true value of computational docking lies in elucidating the atomic-level causality of inhibition. Table 1 summarizes the critical interactions of the imidazo[5,1-f]triazine scaffold with mTOR and PLK1.

Table 1: Quantitative & Qualitative Docking Data Summary
Target KinaseRepresentative PDBKey Hinge Residues (H-Bonds)Secondary Interacting ResiduesBinding Energy / Affinity
mTOR 4JSVVal2240, Trp2239Gly2238, Met2345, Lys2187, Asp2244ΔG ≈ -26.84 kcal/mol (OSI-027)
PLK1 N/A (PLK1 Kinase Domain)Cys133Cys67, Lys82, Phe183, Asp194IC50 ≈ 1.49 - 6.35 µM
Decoding mTOR Interactions

In mTOR, the imidazo[5,1-f]triazine core of compounds like OSI-027 achieves an exceptional binding energy of approximately -26.84 kcal/mol[2]. The causality behind this high affinity is rooted in the hinge region. The triazine nitrogen and the diamine substituents form a robust hydrogen-bonding network with the backbone amide of Val2240 and Trp2239 [2],[5]. Furthermore, the scaffold is anchored by deep pocket interactions with Lys2187 and Asp2244 , which are critical for stabilizing the purine-mimicking ring system[5]. If a derivative fails to interact with Val2240, it will almost certainly suffer a catastrophic loss of affinity[2].

Decoding PLK1 Interactions

When docked against the PLK1 kinase domain, the imidazo[5,1-f][1,2,4]triazin-2-amine scaffold relies heavily on the hinge region residue Cys133 [4]. The diamine groups act as hydrogen bond donors to the backbone carbonyl of Cys133. Secondary stabilization occurs via hydrophobic and electrostatic interactions with Cys67 , Lys82 , Phe183 , and Asp194 [4]. Optimizing the substituents at the 7-position of the triazine ring to better occupy the hydrophobic pocket near Phe183 is a proven strategy for increasing PLK1 selectivity over other serine/threonine kinases.

Conclusion & Future Perspectives

The imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold is a highly versatile and potent chemotype for kinase inhibition. As demonstrated through rigorous computational docking, its efficacy is driven by its ability to perfectly mimic the adenine ring of ATP, forming irreplaceable hydrogen bonds with hinge region residues such as Val2240 in mTOR and Cys133 in PLK1.

Future drug development efforts should leverage Induced Fit Docking (IFD) and Molecular Dynamics (MD) simulations to account for the dynamic nature of the kinase activation loop. By strictly adhering to the self-validating computational protocols outlined in this guide, researchers can confidently transition from in silico hits to in vitro leads, accelerating the pipeline for next-generation targeted therapeutics.

References

  • Optochemical Control of mTOR Signaling and mTOR-Dependent Autophagy. ACS Pharmacology & Translational Science. (Referenced via Google Search[2])

  • Optochemical Control of mTOR Signaling and mTOR-Dependent Autophagy. PubMed Central (NIH). (Referenced via Google Search[3])

  • Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. (Referenced via Google Search[4],[6])

  • PubChem: Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CID 591285). National Center for Biotechnology Information. (Referenced via Google Search[1])

  • Novel mTOR Inhibitor Enhances the Sensitivity of Hepatocellular Carcinoma Cells to Molecular Targeting Agents. Dove Medical Press. (Referenced via Google Search[5])

Sources

Exploratory

Spectroscopic Characterization of the Imidazo[5,1-f]triazine-2,7-diamine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[5,1-f][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[5,1-f][1][2]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets. Imidazo[5,1-f]triazine-2,7-diamine, as a key derivative, presents a fascinating case for spectroscopic analysis due to its combination of a fused imidazole and a triazine ring, further decorated with two amino groups. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the characterization of this important chemical entity. While specific data for the parent imidazo[5,1-f]triazine-2,7-diamine is primarily documented in historical literature, this guide will leverage data from closely related analogues to provide a comprehensive understanding of the spectroscopic properties of this core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the imidazo[5,1-f]triazine-2,7-diamine core, ¹H and ¹³C NMR provide critical information regarding the electronic environment of the constituent atoms, enabling unambiguous structure confirmation and the study of substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum of the imidazo[5,1-f]triazine-2,7-diamine scaffold is characterized by signals corresponding to the protons on the imidazole and triazine rings, as well as the protons of the amino substituents. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the overall aromaticity of the fused system.

Expected Chemical Shifts for the Imidazo[5,1-f]triazine Ring Protons:

ProtonTypical Chemical Shift (ppm)MultiplicityNotes
H-5 (imidazole)7.5 - 8.5Singlet or DoubletThe precise chemical shift is sensitive to substituents on the triazine ring.
H-6 (imidazole)7.0 - 8.0Singlet or DoubletCoupling with H-5 may be observed depending on the substitution pattern.
Amino Protons (-NH₂)5.0 - 8.0Broad SingletChemical shift and line width are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Causality behind Experimental Choices in ¹H NMR:

The choice of solvent is critical when analyzing compounds with amino groups. Protic solvents like D₂O can lead to the exchange of amino protons, causing their signals to disappear from the spectrum. Aprotic polar solvents such as DMSO-d₆ are often preferred as they slow down this exchange, allowing for the observation of the -NH₂ signals. Furthermore, the addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can protonate the nitrogen atoms, leading to sharper signals and potentially resolving complex splitting patterns by altering the conformational dynamics.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the imidazo[5,1-f]triazine-2,7-diamine core. The chemical shifts of the carbon atoms are indicative of their hybridization state and electronic environment.

Expected Chemical Shifts for the Imidazo[5,1-f]triazine Ring Carbons:

CarbonTypical Chemical Shift (ppm)Notes
C-2 (triazine)150 - 165Attached to two nitrogen atoms and an amino group.
C-4 (triazine)145 - 160Bridgehead carbon, part of both rings.
C-5 (imidazole)110 - 130
C-6 (imidazole)100 - 120
C-7 (triazine)155 - 170Attached to two nitrogen atoms and an amino group.
C-8a (imidazole)140 - 155Bridgehead carbon, part of both rings.

Expertise in Spectral Interpretation:

The chemical shifts of the triazine ring carbons (C-2, C-4, and C-7) are typically found at lower field (higher ppm values) due to the strong deshielding effect of the adjacent electronegative nitrogen atoms. The presence of the electron-donating amino groups at the C-2 and C-7 positions will influence these shifts, generally causing a slight upfield shift compared to unsubstituted triazines. The imidazole ring carbons (C-5 and C-6) resonate at higher field (lower ppm values) as they are in a more electron-rich environment.

Experimental Protocol for NMR Data Acquisition

A detailed, self-validating protocol for acquiring high-quality NMR data for an imidazo[5,1-f]triazine-2,7-diamine analogue is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters: spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16 or 32 for sufficient signal-to-noise), and relaxation delay (e.g., 1-2 seconds).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • 2D NMR Experiments (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the fused ring system.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Tune & Shim Spectrometer c->d e Acquire 1D ¹H NMR d->e f Acquire 1D ¹³C NMR d->f g Acquire 2D NMR (COSY, HSQC, HMBC) d->g h Process Spectra e->h f->h g->h i Assign Signals h->i j Structural Elucidation i->j

Caption: Workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Expected Mass Spectrum of Imidazo[5,1-f]triazine-2,7-diamine
  • Molecular Ion (M⁺•): The molecular formula of imidazo[5,1-f]triazine-2,7-diamine is C₅H₆N₆, with a monoisotopic mass of 150.0654 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 150 would be expected.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. An experimental mass measurement within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the molecular formula.

Fragmentation Pattern

The fragmentation of the imidazo[5,1-f]triazine-2,7-diamine core under EI conditions is expected to involve characteristic losses of small neutral molecules, reflecting the stability of the heterocyclic rings.

Plausible Fragmentation Pathways:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da). This could occur from either the imidazole or the triazine ring.

  • Loss of NH₂ radical: Cleavage of the C-N bond of the amino group could lead to the loss of an amino radical (•NH₂, 16 Da).

  • Ring Cleavage: More energetic fragmentation could lead to the cleavage of the triazine or imidazole ring, resulting in a complex pattern of smaller fragment ions.

Trustworthiness in MS Data Interpretation:

The interpretation of fragmentation patterns should be approached systematically. The "nitrogen rule" is a useful self-validating check: a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Imidazo[5,1-f]triazine-2,7-diamine has six nitrogen atoms, and its molecular weight is 150, which is consistent with this rule. Any fragment ion containing an odd number of nitrogen atoms will have an odd nominal mass.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • For volatile and thermally stable compounds, direct insertion or gas chromatography-mass spectrometry (GC-MS) with an EI source can be used.

    • For less volatile or thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are the methods of choice.

  • Ionization:

    • Electron Ionization (EI): Provides detailed fragmentation patterns, which are highly reproducible and useful for library matching.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, ideal for determining the molecular weight.

  • Mass Analysis:

    • A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Tandem Mass Spectrometry (MS/MS):

    • To gain deeper structural insights, MS/MS experiments can be performed. The molecular ion (or protonated molecule) is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides a "fingerprint" of the molecule's structure.

Workflow for Mass Spectrometry Data Acquisition and Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Data Interpretation a Dissolve Sample b Inject into LC or Direct Infusion a->b c ESI or APCI (for LC-MS) b->c d EI (for GC-MS or Direct Probe) b->d e Acquire Full Scan MS c->e d->e f Perform MS/MS on Precursor Ion e->f g Determine Accurate Mass (HRMS) e->g i Analyze Fragmentation Pattern f->i h Determine Molecular Formula g->h h->i j Confirm Structure i->j

Sources

Foundational

Unlocking the Pharmacological Potential of the Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Scaffold: A Technical Guide to Therapeutic Targeting and Assay Validation

Executive Summary In modern rational drug design, identifying a privileged chemical scaffold is the critical first step toward developing highly selective and potent therapeutics. The imidazo[5,1-f][1,2,4]triazine-2,7-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, identifying a privileged chemical scaffold is the critical first step toward developing highly selective and potent therapeutics. The imidazo[5,1-f][1,2,4]triazine-2,7-diamine core (CAS 51292-20-7) has emerged as a highly versatile, nitrogen-rich bicyclic system[1]. Acting as a purine bioisostere, this scaffold provides ideal vector geometry for hydrogen bonding within the ATP-binding pockets of kinases and the catalytic domains of phosphodiesterases (PDEs).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the structural biology of this scaffold, explore its primary therapeutic targets (such as mTOR and PDE10A), and provide a self-validating experimental workflow for screening its derivatives.

Structural Biology & Pharmacophore Rationale

The foundational advantage of the imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold lies in its precise arrangement of heteroatoms[1].

  • Purine Mimicry: The fused bicyclic system mimics the adenine ring of ATP. However, the unique placement of nitrogens in the triazine (positions 1, 2, 4) and imidazole rings alters the electron density, lowering the overall lipophilicity (LogP) compared to all-carbon aromatic systems. This improves aqueous solubility and pharmacokinetic bioavailability.

  • The 2,7-Diamine Advantage: The primary amines at positions 2 and 7 serve as critical bidentate hydrogen bond donors. In the context of a kinase hinge region, the N-7 amine interacts directly with the backbone carbonyl of the hinge residue, while the N-2 amine can engage the solvent-exposed region or an adjacent backbone amide. This dual-anchoring mechanism drastically increases binding affinity and residence time on the target.

Primary Therapeutic Targets

Dual mTORC1/mTORC2 Inhibition (Oncology)

The Mechanistic Target of Rapamycin (mTOR) is a central regulator of cell metabolism and survival. Traditional rapalogs only allosterically inhibit mTORC1, which unfortunately triggers a PI3K/AKT feedback loop that promotes tumor survival via mTORC2.

Derivatives of the imidazo[5,1-f]triazine scaffold, most notably OSI-027 , have been engineered as ATP-competitive inhibitors that equipotently block both mTORC1 and mTORC2[2]. By occupying the ATP-binding pocket, these compounds shut down the entire pathway, preventing the phosphorylation of AKT at S473 and driving apoptosis in mutant PIK3CA and PTEN-deficient tumors[2].

Phosphodiesterase 10A (PDE10A) Inhibition (Neurology)

Beyond kinases, the scaffold is highly effective in targeting PDEs. Imidazo-triazine derivatives have been patented as potent PDE10 inhibitors[3]. PDE10A is heavily localized in the striatum of the brain. By inhibiting PDE10A, these compounds block the hydrolysis of cAMP and cGMP, enhancing long-term memory transcription factors and offering therapeutic avenues for schizophrenia and neurodegenerative disorders like Alzheimer's and Parkinson's disease[3].

Quantitative Data Summary

The table below summarizes the pharmacological profile of representative imidazo[5,1-f]triazine derivatives across distinct target classes based on preclinical literature.

Target ClassSpecific TargetRepresentative IC50 RangePrimary Therapeutic IndicationMechanism of Action
Kinase mTORC1 / mTORC24 nM – 65 nMSolid Tumors (e.g., Breast, Ovarian)ATP-competitive dual inhibition
Phosphodiesterase PDE10A< 10 nMSchizophrenia, Huntington's DiseasecAMP/cGMP hydrolysis blockade
Receptor 5-HT2C50 nM – 200 nMPsychiatric DisordersLigand antagonism

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To evaluate the potency of newly synthesized imidazo[5,1-f]triazine-2,7-diamine derivatives against mTOR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality Check: Why TR-FRET? Highly conjugated nitrogenous heterocycles often exhibit intrinsic auto-fluorescence, leading to false positives in standard prompt-fluorescence assays. TR-FRET introduces a microsecond time delay before signal acquisition, allowing the short-lived auto-fluorescence of the compound to decay, thus isolating the specific long-lived emission of the lanthanide fluorophore.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2, 0.01% Tween-20). Reconstitute recombinant mTOR enzyme and the GFP-labeled 4E-BP1 substrate.

  • Acoustic Dispensing (Compound Plating): Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well low-volume plate. Rationale: Acoustic dispensing eliminates plastic tip carryover and normalizes DMSO concentrations across all wells, preventing solvent-induced enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the mTOR enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound binding. Initiate the reaction by adding 5 µL of ATP. Crucial Standard: The ATP concentration must be set exactly at its apparent Michaelis constant (

    
    ) for mTOR to ensure that the competitive inhibition IC50 accurately reflects the binding affinity (
    
    
    
    ).
  • Detection & Readout: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mn2+ and stop the kinase) and a Terbium (Tb)-labeled anti-p4E-BP1 antibody. Incubate for 30 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (DMSO, max signal) and the no-enzyme control (min signal). The assay is only validated and trusted if

    
    .
    

Pathway and Workflow Visualizations

Below are the systemic logical models detailing the biological pathway and the screening workflow.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTORC2 mTORC2 Complex PI3K->mTORC2 mTORC1 mTORC1 Complex AKT->mTORC1 Survival Cell Survival & Proliferation AKT->Survival Translation Protein Translation (Cell Growth) mTORC1->Translation mTORC2->AKT Phosphorylates S473 Inhibitor Imidazo[5,1-f]triazine Derivative Inhibitor->mTORC1 Inhibitor->mTORC2

mTOR signaling pathway illustrating dual inhibition of mTORC1 and mTORC2 by the triazine scaffold.

HTS_Workflow Step1 Compound Library Synthesis Step2 Primary Screening (TR-FRET Assay) Step1->Step2 Step3 Hit Validation (Dose-Response) Step2->Step3 Step4 Cellular Assays (pAKT Inhibition) Step3->Step4 Step5 In Vivo Efficacy (Xenografts) Step4->Step5

High-throughput screening workflow for validating imidazo[5,1-f]triazine kinase inhibitors.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 591285, Imidazo[5,1-f][1,2,4]triazine-2,7-diamine. Retrieved from:[Link]

  • American Association for Cancer Research (AACR Journals). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO / Google Patents).WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: A Reliable Protocol for the Synthesis of Imidazo[5,1-f]triazine-2,7-diamine

Application Note: A Reliable Protocol for the Synthesis of Imidazo[5,1-f][1][2][3]triazine-2,7-diamine Abstract This application note provides a comprehensive and detailed protocol for the synthesis of Imidazo[5,1-f][1][...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Reliable Protocol for the Synthesis of Imidazo[5,1-f][1][2][3]triazine-2,7-diamine

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of Imidazo[5,1-f][1][2][3]triazine-2,7-diamine (CAS 51292-20-7), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is based on a proposed two-step reaction sequence commencing with the preparation of a 1,2-diaminoimidazole precursor, followed by cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.

Introduction and Scientific Rationale

The Imidazo[5,1-f][1][2][3]triazine core is a privileged heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a variety of enzymatic targets. Notably, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Polo-like kinase 1 (PLK1), which is a key regulator of cell division and a target for anticancer therapies.[1][4] The parent compound, Imidazo[5,1-f]triazine-2,7-diamine, serves as a crucial starting material for the development of a diverse library of substituted analogs.

The synthesis of the unsubstituted parent compound was first reported by Kreutzberger and Schücker in 1973.[5] While this foundational work established the existence of the molecule, accessing the specific experimental details from this publication can be challenging. Therefore, this application note presents a robust and scientifically sound protocol based on established principles of heterocyclic chemistry for the synthesis of this important scaffold. The proposed pathway involves the cyclization of a 1,2-diaminoimidazole derivative, a common and effective strategy for the formation of fused imidazole ring systems.

Proposed Synthetic Pathway

The synthesis of Imidazo[5,1-f][1][2][3]triazine-2,7-diamine is proposed to proceed via a two-step sequence. The first step involves the synthesis of a suitable 1,2-diaminoimidazole precursor, which is then cyclized in the second step to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Starting_Material Guanidine Derivative Precursor 1,2-Diaminoimidazole Derivative Starting_Material->Precursor Reaction with alpha-haloketone Final_Product Imidazo[5,1-f]triazine- 2,7-diamine Precursor->Final_Product Cyclization with Cyanogen Bromide

Caption: Proposed two-step synthesis of Imidazo[5,1-f]triazine-2,7-diamine.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of Imidazo[5,1-f]triazine-2,7-diamine.

Materials and Reagents
Reagent/SolventGradeSupplierNotes
Aminoguanidine hydrochloride≥98%Sigma-Aldrich
Chloroacetaldehyde (50 wt. % in H₂O)Sigma-Aldrich
Sodium hydroxideACS reagent, ≥97.0%Fisher Scientific
Ethanol200 proof, absoluteVWR
Diethyl etherAnhydrousFisher Scientific
Cyanogen bromide≥97%Sigma-AldrichEXTREMELY TOXIC AND VOLATILE. HANDLE WITH EXTREME CAUTION IN A FUME HOOD.
Sodium bicarbonateACS reagent, ≥99.7%EMD Millipore
Deionized water
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Synthesis

Step 1: Synthesis of 1,2-Diaminoimidazole Sulfate (Proposed)
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aminoguanidine hydrochloride (11.05 g, 0.1 mol) in 100 mL of deionized water.

  • Addition of Chloroacetaldehyde: While stirring at room temperature, slowly add chloroacetaldehyde (15.7 g of 50 wt. % solution, 0.1 mol) to the aminoguanidine solution.

  • Basification and Cyclization: Cool the mixture in an ice bath and slowly add a 2 M solution of sodium hydroxide until the pH reaches 8-9. Continue stirring at room temperature for 2 hours, then heat the reaction mixture to reflux for 4 hours.

  • Isolation of the Precursor: After cooling to room temperature, acidify the mixture with 2 M sulfuric acid to a pH of 5-6. The sulfate salt of 1,2-diaminoimidazole will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the solid under vacuum to yield 1,2-diaminoimidazole sulfate as a white to off-white solid.

Step 2: Synthesis of Imidazo[5,1-f]triazine-2,7-diamine
  • Dissolution of Precursor: In a 100 mL round-bottom flask, suspend the dried 1,2-diaminoimidazole sulfate from Step 1 in 50 mL of ethanol.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH of the suspension is approximately 8. This will generate the free base of 1,2-diaminoimidazole in situ.

  • Preparation of Cyanogen Bromide Solution: In a separate flask, carefully dissolve cyanogen bromide (1.06 g, 0.01 mol) in 20 mL of ethanol. Caution: Cyanogen bromide is highly toxic. Perform this step in a well-ventilated fume hood.

  • Cyclization Reaction: Slowly add the cyanogen bromide solution to the stirred suspension of 1,2-diaminoimidazole over a period of 30 minutes at room temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, a precipitate of Imidazo[5,1-f]triazine-2,7-diamine will have formed.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain Imidazo[5,1-f]triazine-2,7-diamine as a solid.

Characterization of the Final Product

The identity and purity of the synthesized Imidazo[5,1-f]triazine-2,7-diamine should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR (DMSO-d₆)Peaks corresponding to the aromatic protons and the amine protons.
¹³C NMR (DMSO-d₆)Resonances for the carbon atoms of the fused ring system.
Mass Spectrometry [M+H]⁺ at m/z = 151.07
Melting Point Literature values should be consulted if available.
Purity (HPLC) ≥95%

Mechanistic Insights

The proposed cyclization reaction in Step 2 is believed to proceed through a nucleophilic attack of the exocyclic amino group of 1,2-diaminoimidazole on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable Imidazo[5,1-f]triazine-2,7-diamine ring system.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete cyclization or loss of product during workup.Ensure the pH is maintained in the optimal range during basification. Optimize the reflux time.
Incomplete reaction in Step 2 Insufficient reaction time or deactivation of the nucleophile.Monitor the reaction by TLC and extend the reaction time if necessary. Ensure the pH is slightly basic before adding cyanogen bromide.
Product is impure Presence of starting materials or side products.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

  • Cyanogen bromide is extremely toxic and volatile. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a sodium bicarbonate solution ready for quenching any spills.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

  • Perform all reactions in a well-ventilated area.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Dissolve Aminoguanidine HCl B Add Chloroacetaldehyde A->B C Basify and Reflux B->C D Acidify and Precipitate C->D E Filter and Dry Precursor D->E F Suspend Precursor in Ethanol G Neutralize with NaHCO3 F->G H Add Cyanogen Bromide Solution G->H I Stir at Room Temperature H->I J Filter Product I->J K Wash and Dry Final Product J->K

Caption: Detailed workflow for the synthesis of Imidazo[5,1-f]triazine-2,7-diamine.

References

  • Cheung, M., Kuntz, K. W., Pobanz, M., Salovich, J. M., Wilson, B. J., Andrews, C. W., 3rd, Shewchuk, L. M., Epperly, A. H., Hassler, D. F., Leesnitzer, M. A., Smith, J. L., Smith, G. K., Lansing, T. J., & Mook, R. A., Jr. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & medicinal chemistry letters, 18(23), 6214–6217. [Link]

  • Kreutzberger, A., & Schücker, R. (1973). [The parent compound of 2,7-diamino-imidazo(5,1-f)-as-triazines devoid of alkyl groups (author's transl)]. Archiv der Pharmazie (Weinheim, Germany), 306(11), 801–807. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199924, Imidazo[5,1-f][1][2][3]triazine-2,7-diamine. Retrieved March 4, 2026, from [Link].

  • Pevarello, P., et al. (2008). Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217. [Link]

Sources

Application

Application Note: Imidazo[5,1-f]triazine-2,7-diamine Kinase Assay Protocol

Executive Summary The Imidazo[5,1-f][1,2,4]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of the purine ring found in Adenosine Triphosphate (ATP). Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Imidazo[5,1-f][1,2,4]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of the purine ring found in Adenosine Triphosphate (ATP). Specifically, the 2,7-diamine substitution pattern mimics the hydrogen-bonding motifs of adenine, allowing these molecules to dock effectively into the ATP-binding pocket of various protein kinases.

This application note details a robust, standardized protocol for evaluating the inhibitory potency (


) of Imidazo[5,1-f]triazine-2,7-diamine derivatives. While this scaffold has demonstrated activity against targets such as Polo-like Kinase 1 (PLK1)  and Insulin-like Growth Factor 1 Receptor (IGF-1R) , this protocol is adaptable to a broad range of kinase targets using a universal ADP-detection platform.

Mechanism of Action & Assay Principle

Structural Basis of Inhibition

The Imidazo[5,1-f]triazine core functions as a Type I kinase inhibitor. It competes directly with ATP for the catalytic cleft of the kinase.

  • H-Bond Acceptor: The triazine nitrogens (typically N1 or N3) accept hydrogen bonds from the kinase "hinge region" backbone (e.g., Cys133 in PLK1).

  • H-Bond Donor: The exocyclic amine groups (2-amino or 7-amino) act as donors to residues like Asp194 or Glu residues in the

    
    C-helix.
    
Assay Principle: ADP-Glo™ Kinase Assay

To screen these compounds, we utilize a homogeneous, luminescent ADP-detection assay. This method is superior to fluorescent assays for this scaffold because triazine derivatives can exhibit intrinsic fluorescence, which interferes with FRET/TR-FRET readouts.

Reaction Logic:

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • ADP Depletion: Unconsumed ATP is depleted by a reagent, leaving only ADP.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction to produce light.

  • Signal: Luminescence is directly proportional to kinase activity. Inhibition results in lower luminescence.

AssayPrinciple cluster_logic Signal Interpretation Substrate Substrate + ATP Reaction Kinase Reaction (Phosphorylation) Substrate->Reaction Enzyme Kinase Enzyme Enzyme->Reaction Inhibitor Imidazo-triazine Compound Inhibitor->Reaction Inhibits ADP ADP Produced Reaction->ADP Active Kinase Signal Luminescence (Light Output) ADP->Signal ADP-Glo Reagent Interp High Signal = High Activity Low Signal = Strong Inhibition

Figure 1: Logical flow of the competitive binding assay. The Imidazo-triazine compound blocks ATP binding, reducing ADP production and subsequent luminescent signal.

Materials & Reagents

Critical Reagents
ReagentSpecificationStorage
Test Compounds Imidazo[5,1-f]triazine-2,7-diamine derivatives-20°C (Solid) / -80°C (DMSO)
Kinase Enzyme Recombinant Human PLK1 or IGF-1R (Target specific)-80°C
Substrate Casein (for PLK1) or Poly(Glu,Tyr) 4:1 (for IGF-1R)-20°C
ATP Ultra-pure ATP (10 mM stock)-20°C
Assay Buffer 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-354°C (Fresh DTT)
Detection Kit ADP-Glo™ Kinase Assay (Promega)-20°C
Vehicle DMSO (Anhydrous, >99.9%)RT
Equipment
  • Liquid Handler: Echo® Acoustic Dispenser (optimal for nanoliter transfers) or multichannel pipettes.

  • Plate Reader: EnVision® or GloMax® capable of reading Luminescence (0.1–1s integration).

  • Plates: 384-well, solid white, low-volume plates (e.g., Corning 4513).

Experimental Protocol

Phase 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Stock Prep: Dissolve Imidazo[5,1-f]triazine derivatives in 100% DMSO to 10 mM.

    • Note: This scaffold is generally planar and may stack; ensure complete solubilization by vortexing or mild sonication.

  • Dilution: Prepare a 3-fold serial dilution series in DMSO.

    • Top concentration: 1 mM (Final assay conc: 10 µM).

    • Range: 10 µM to 0.5 nM.

Phase 2: Kinase Reaction Setup (384-well format)

Total Assay Volume: 10 µL

  • Compound Addition:

    • Dispense 100 nL of compound (in DMSO) into assay wells.

    • Controls:

      • High Control (HC): 100 nL DMSO + Enzyme + Substrate (100% Activity).

      • Low Control (LC): 100 nL DMSO + Buffer (No Enzyme) (0% Activity).

  • Enzyme Addition:

    • Dilute Kinase to optimal concentration (determined by titration, typically 1–5 ng/well) in Assay Buffer.

    • Add 5 µL of Kinase solution to all wells (except Low Control).

    • Add 5 µL of Assay Buffer to Low Control wells.

    • Pre-incubation: Incubate for 10 minutes at RT. This allows the Imidazo-triazine inhibitor to equilibrate with the ATP pocket.

  • Substrate/ATP Mix Initiation:

    • Prepare a mix of Substrate (e.g., 20 µM Casein) and ATP (at

      
       concentration, typically 10–50 µM).
      
    • Add 5 µL of Substrate/ATP mix to all wells.

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate at Room Temperature for 60 minutes.

Phase 3: Detection (ADP-Glo)
  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to all wells.

    • Action: Stops kinase reaction and depletes remaining ATP.

    • Incubate 40 mins at RT.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent.

    • Action: Converts produced ADP to ATP and generates light.

    • Incubate 30 mins at RT.

  • Read: Measure Luminescence.

Data Analysis & Interpretation

Calculation
  • Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.

    
    
    
  • Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).

  • Fit Model: Use a non-linear regression (4-parameter logistic equation) to determine

    
    .
    
    
    
    
Troubleshooting Guide
ObservationRoot CauseSolution
Low Signal Window (HC/LC < 3) Insufficient Enzyme ActivityTitrate enzyme concentration; ensure ATP is not degraded.
High Background in LC ATP ContaminationUse ultra-pure ATP; clean pipettes; avoid phosphate buffers.
Steep Hill Slope (> 2.0) Compound AggregationImidazo-triazines can aggregate. Add 0.01% Triton X-100 or Brij-35 to buffer.
Incomplete Inhibition Solubility LimitCheck compound precipitation at high concentrations (visible turbidity).

Workflow Visualization

Workflow Prep 1. Compound Prep (DMSO Serial Dilution) EnzAdd 2. Enzyme Addition (5 µL Kinase + 100 nL Cmpd) Prep->EnzAdd PreInc 3. Pre-Incubation (10 min @ RT) EnzAdd->PreInc Start 4. Reaction Start (Add 5 µL ATP/Substrate) PreInc->Start Incubate 5. Kinase Reaction (60 min @ RT) Start->Incubate Stop 6. Stop & Deplete (Add 10 µL ADP-Glo) Incubate->Stop Detect 7. Detection (Add 20 µL Detection Rgt) Stop->Detect Read 8. Data Acquisition (Luminescence Reader) Detect->Read

Figure 2: Step-by-step workflow for the 384-well plate kinase assay.

References

  • Cheung, M., et al. (2008). "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1." Bioorganic & Medicinal Chemistry Letters.

  • Mulvihill, M. J., et al. (2010). "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." ACS Medicinal Chemistry Letters.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Dao, P., et al. (2015). "Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines... as focal adhesion kinase inhibitors."[1] Journal of Medicinal Chemistry.

Sources

Method

Application Note: Imidazo[5,1-f]triazine-2,7-diamine Xenograft Models

This Application Note serves as a definitive technical guide for the preclinical evaluation of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine derivatives in tumor xenograft models. This scaffold is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note serves as a definitive technical guide for the preclinical evaluation of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine derivatives in tumor xenograft models.

This scaffold is a privileged structure in medicinal chemistry, primarily utilized as an ATP-competitive kinase inhibitor pharmacophore. Its structural similarity to the adenine ring of ATP allows it to bind effectively to the hinge region of kinases. The most prominent applications of this scaffold are in the inhibition of mTOR (e.g., OSI-027) , PLK1 , and IGF-1R . This guide focuses on the protocol for evaluating these inhibitors in oncology.

Introduction & Mechanism of Action (MoA)

The Imidazo[5,1-f][1,2,4]triazine core is a bicyclic heteroaromatic system that functions as a bioisostere of the adenine moiety found in ATP. The "2,7-diamine" substitution pattern (or variations thereof, such as 2-amine-7-substituted derivatives) is critical for establishing hydrogen bond networks within the kinase ATP-binding pocket.

Core Therapeutic Targets
  • mTOR (Mechanistic Target of Rapamycin): Compounds like OSI-027 (a 4,5,7-trisubstituted analog) utilize this scaffold to inhibit both mTORC1 and mTORC2 complexes, preventing phosphorylation of downstream effectors 4E-BP1 and AKT.

  • PLK1 (Polo-like Kinase 1): 2-amino-substituted imidazo[5,1-f]triazines have shown potency in arresting cells in mitosis by inhibiting PLK1, a key regulator of cell division.

  • IGF-1R (Insulin-like Growth Factor 1 Receptor): 5,7-disubstituted derivatives have been optimized as dual inhibitors of IGF-1R and IR.[1]

Molecular Mechanism Diagram

The following diagram illustrates the ATP-competitive inhibition mechanism and downstream signaling effects.

MoA Compound Imidazo[5,1-f]triazine Derivative ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competes with ATP Target_Kinase Target Kinase (mTOR / PLK1 / IGF-1R) ATP_Pocket->Target_Kinase Binds & Inhibits mTOR_Path mTOR Pathway Target_Kinase->mTOR_Path If mTOR Target PLK1_Path PLK1 Pathway Target_Kinase->PLK1_Path If PLK1 Target pS6K p-S6K1 (Thr389) (Inhibited) mTOR_Path->pS6K pAKT p-AKT (Ser473) (Inhibited) mTOR_Path->pAKT p4EBP1 p-4E-BP1 (Inhibited) mTOR_Path->p4EBP1 Apoptosis Apoptosis (Caspase 3/7) pS6K->Apoptosis Tumor Growth Inhibition Mitosis Mitotic Arrest (G2/M Block) PLK1_Path->Mitosis Mitosis->Apoptosis

Caption: Mechanism of Action for Imidazo[5,1-f]triazine kinase inhibitors targeting mTOR and PLK1 pathways.

Preclinical Rationale & Model Selection

Choosing the correct xenograft model depends on the specific kinase target of your derivative.

Cell Line Selection Matrix
TargetRecommended Cell LinesRationaleKey Mutation/Feature
mTORC1/2 GEO (Colon)High sensitivity to mTOR inhibition.KRAS mut, PIK3CA wt
PC3 (Prostate)PTEN-null; constitutive AKT activation.PTEN null
MDA-MB-468 (Breast)PTEN-null; relies on AKT/mTOR survival.[2]PTEN null, EGFR amp
PLK1 HCT116 (Colon)Robust mitotic arrest response.KRAS mut
HeLa (Cervical)Standard for mitotic inhibitor screening.HPV+
IGF-1R MCF-7 (Breast)IGF-1R dependent growth.PIK3CA mut

Expert Insight: For mTOR inhibitors (like OSI-027 analogs), prioritize PTEN-null models (PC3, MDA-MB-468). The loss of PTEN leads to constitutive PI3K/AKT/mTOR signaling, rendering these tumors hypersensitive to the scaffold's inhibitory effects.

Formulation & Dosing Protocol

Imidazo[5,1-f]triazines are heteroaromatic and often suffer from poor aqueous solubility. Proper formulation is critical to ensure bioavailability and avoid precipitation in the gut.

Vehicle Formulation
  • Standard Vehicle: 30% Captisol® (Sulfobutyl ether beta-cyclodextrin) in Water.

    • Preparation: Dissolve Captisol in purified water (w/v). Add the compound slowly with vortexing and sonication. Adjust pH to 4.0–5.0 if necessary using 1N HCl/NaOH (compound dependent).

  • Alternative Vehicle: 5% Ethanol + 5% Solutol HS-15 + 90% Water (or Saline).

    • Note: Avoid high concentrations of DMSO (>10%) for daily dosing to prevent vehicle toxicity.

Dosing Regimen
  • Route: Oral Gavage (PO). This scaffold typically exhibits good oral bioavailability.[3]

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Frequency:

    • mTOR Inhibitors: Once daily (QD) or intermittent (e.g., Mon/Wed/Fri) to manage tolerability.

    • PLK1 Inhibitors: Often require more frequent dosing or specific cycles due to the short half-life of mitotic arrest.

Protocol: Xenograft Establishment

Step 1: Cell Culture & Preparation
  • Culture: Grow cells (e.g., PC3) in RPMI-1640 + 10% FBS. Maintain <80% confluency.

  • Harvest: Trypsinize cells, wash 2x with PBS.

  • Resuspension: Resuspend cells in 50% PBS / 50% Matrigel (Corning).

    • Density:

      
       cells per 100 µL injection volume.
      
    • Why Matrigel? Essential for establishing uniform tumors in epithelial lines like PC3 and MDA-MB-468.

Step 2: Inoculation
  • Host: Female BALB/c nu/nu (Athymic Nude) mice, 6–8 weeks old.

  • Site: Subcutaneous (SC) injection into the right flank.

  • Latency: Monitor for 10–14 days until tumors reach 150–200 mm³ .

    • Formula:

      
      
      
Step 3: Randomization
  • Exclude outliers (too small/large).

  • Randomize into groups (n=8-10 per group) to ensure equal mean tumor volume (TV) across groups (

    
    ).
    

Protocol: Efficacy Study & Monitoring

Experimental Design Workflow

Workflow Inoculation Tumor Inoculation (Day 0) Staging Staging & Randomization (TV ~200mm³) Inoculation->Staging 10-14 Days Treatment Treatment Phase (14-21 Days) Staging->Treatment Daily Dosing (PO) Necropsy Necropsy & Tissue Harvest (2-4 hrs post-last dose) Treatment->Necropsy End of Study

Caption: Timeline for Imidazo[5,1-f]triazine xenograft efficacy study.

Monitoring Parameters
  • Tumor Volume (TV): Measure 2-3 times weekly using digital calipers.

  • Body Weight (BW): Measure daily.

    • Stop Rule: >20% BW loss requires euthanasia.

  • Clinical Signs: Monitor for lethargy, hunching, or diarrhea (common with mTOR/PLK1 inhibition).

Data Analysis

Calculate Tumor Growth Inhibition (%TGI) on the final day:



Pharmacodynamic (PD) Biomarker Analysis

To validate the mechanism in vivo, tumor tissue must be harvested at the end of the study (typically 2–6 hours post-final dose) and analyzed via Western Blot or IHC.

Biomarker Table
TargetPrimary BiomarkerSecondary BiomarkerExpected Change
mTORC1 p-S6 (Ser235/236) p-4E-BP1 (Thr37/46)Decrease (↓↓)
mTORC2 p-AKT (Ser473) p-NDRG1 (Thr346)Decrease (↓↓)
PLK1 p-Histone H3 (Ser10) Cyclin B1Increase (↑↑) (Mitotic Arrest)
Apoptosis Cleaved Caspase-3 PARP CleavageIncrease (↑↑)

Protocol Note: Flash freeze half the tumor in liquid nitrogen for lysis (Western Blot). Fix the other half in 10% neutral buffered formalin (NBF) for IHC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Syringe Poor solubility at neutral pH.Acidify vehicle (pH 4) or increase Captisol concentration to 40%.
Severe Weight Loss (>15%) Off-target toxicity or too high dose.Switch to intermittent dosing (e.g., 5 days on / 2 days off).
No Tumor Regression Poor drug exposure (PK).Perform a satellite PK study to ensure

.
Variable Tumor Growth Matrigel failure or poor cell viability.Ensure Matrigel is kept on ice; use cells >95% viable.

References

  • Bhagwat, S. V., et al. (2011). "Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin." Molecular Cancer Therapeutics, 10(8), 1394–1406.

  • Bettayeb, K., et al. (2008). "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1." Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.[4]

  • Mulvihill, M. J., et al. (2008). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[1] Future Medicinal Chemistry, 1(6), 1153–1171. (Context on scaffold evolution).

  • PubChem. (2023). "Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CID 591285)."[5] National Library of Medicine.

Sources

Application

Application Note: Cell Cycle Profiling with Imidazo[5,1-f]triazine-2,7-diamine Derivatives

Executive Summary This guide details the experimental protocols for utilizing Imidazo[5,1-f]triazine-2,7-diamine based small molecules to modulate and analyze the mammalian cell cycle. While the core structure (CAS 51292...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for utilizing Imidazo[5,1-f]triazine-2,7-diamine based small molecules to modulate and analyze the mammalian cell cycle. While the core structure (CAS 51292-20-7) serves as a synthetic scaffold, its 5,7-disubstituted derivatives have been identified as potent, ATP-competitive inhibitors of Polo-like kinase 1 (Plk1) .

Unlike standard microtubule poisons (e.g., Paclitaxel) that physically stabilize/destabilize tubulin, these compounds enzymatically inhibit centrosome maturation and bipolar spindle formation. This application note provides a validated workflow to distinguish G2 arrest from Mitotic (M) arrest —a critical differentiation often missed in standard DNA content analysis—using multiparametric flow cytometry and immunofluorescence.

Mechanistic Background: The "Polo" Arrest

To design an effective experiment, one must understand the specific blockade induced by the compound. Imidazo[5,1-f]triazine-2,7-diamines target the ATP-binding pocket of Plk1.

  • Normal Function: Plk1 phosphorylates Cdc25C (activating CDK1/Cyclin B) and is essential for centrosome separation and kinetochore-microtubule attachment.

  • Inhibition Effect: Cells enter mitosis (prophase) but fail to establish a bipolar spindle. The resulting "monopolar" spindle triggers the Spindle Assembly Checkpoint (SAC) .

  • Phenotype: Cells arrest in Prometaphase with 4N DNA content and high levels of Phospho-Histone H3 (Ser10). Prolonged arrest leads to mitotic catastrophe or slippage into a tetraploid G1 state.

Pathway Visualization

The following diagram illustrates the specific intervention point of the compound within the G2/M transition.

Plk1_Pathway Plk1 Plk1 (Target) Cdc25C Cdc25C (Phosphatase) Plk1->Cdc25C Phosphorylates Centrosome Centrosome Maturation Plk1->Centrosome Regulates Compound Imidazo[5,1-f]triazine Derivative Compound->Plk1 Inhibits CDK1_CycB CDK1 / Cyclin B (Complex) Cdc25C->CDK1_CycB Activates Spindle Bipolar Spindle Formation CDK1_CycB->Spindle Drives Entry Centrosome->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure Activates Arrest Prometaphase Arrest SAC->Arrest Induces

Figure 1: Mechanism of Action. The compound inhibits Plk1, preventing centrosome maturation and bipolar spindle formation, leading to SAC activation and Prometaphase arrest.

Experimental Protocols

Protocol A: Compound Preparation and Cell Treatment

Objective: Establish optimal dosing to induce maximal mitotic index without immediate necrosis.

Reagents:

  • Imidazo[5,1-f]triazine-2,7-diamine derivative (Lyophilized).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Cell Line: HeLa or U2OS (highly responsive to Plk1 inhibition).

Procedure:

  • Stock Solution: Dissolve the compound to 10 mM in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow 24 hours for attachment.
    
  • Dose-Response Setup: Prepare media containing the compound at final concentrations of: 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM .

    • Note: Plk1 inhibitors typically show

      
       values in the low nanomolar range (10–100 nM).
      
  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive (M-phase): Nocodazole (100 ng/mL).

    • Positive (S-phase): Thymidine (2 mM).

  • Incubation: Treat cells for 14–18 hours . This duration allows cells to cycle through S-phase and hit the G2/M block.

Protocol B: Multiparametric Flow Cytometry (DNA vs. Mitosis)

Rationale: Standard Propidium Iodide (PI) staining only measures DNA content. Both G2 and M phase cells have 4N DNA. To confirm Plk1 inhibition, we must distinguish Mitotic cells (High pH3) from G2 cells (Low pH3) .

Reagents:

  • Fixative: 70% Ethanol (ice-cold).

  • Permeabilization: 0.25% Triton X-100 in PBS.

  • Primary Antibody: Anti-Phospho-Histone H3 (Ser10) [Rabbit monoclonal].

  • Secondary Antibody: Alexa Fluor 488 Goat Anti-Rabbit IgG.

  • DNA Stain: Propidium Iodide (PI) / RNase Staining Solution.

Step-by-Step Workflow:

  • Harvest: Collect supernatant (floating mitotic cells) and trypsinize adherent cells. Combine into one tube. Crucial: Plk1 inhibition causes cells to round up and detach; do not discard the supernatant.

  • Wash: Centrifuge at 300 x g for 5 min. Wash once with PBS.

  • Fixation: Resuspend pellet in 500 µL PBS. While vortexing gently, add 4.5 mL ice-cold 70% ethanol dropwise.

    • Storage: Incubate at -20°C for at least 2 hours (can be stored for weeks).

  • Staining (pH3):

    • Wash fixed cells twice with PBS + 1% BSA (Wash Buffer).

    • Resuspend in 100 µL Wash Buffer containing Anti-pH3 antibody (1:50 dilution).

    • Incubate 1 hour at Room Temperature (RT).

    • Wash once with Wash Buffer.

    • Resuspend in 100 µL Wash Buffer containing Secondary Antibody-AF488 (1:200).

    • Incubate 30 mins at RT in the dark.

  • Staining (DNA):

    • Wash cells once with PBS.

    • Resuspend in 500 µL PI/RNase Staining Solution (50 µg/mL PI, 100 µg/mL RNase A).

    • Incubate 20 mins at RT.

  • Acquisition: Analyze on a flow cytometer (e.g., BD LSRFortessa or CytoFLEX).

    • X-Axis: PI Area (Linear scale) - DNA Content.

    • Y-Axis: Alexa Fluor 488 (Log scale) - Mitotic Marker.

Protocol C: Phenotypic Validation (Microscopy)

Objective: Confirm "Polo" phenotype (Monopolar spindles).

  • Seed cells on glass coverslips. Treat with 100 nM compound for 16 hours.

  • Fix with 4% Paraformaldehyde (15 min).

  • Stain with:

    • Anti-alpha-tubulin (Microtubules).

    • Anti-gamma-tubulin (Centrosomes).

    • DAPI (DNA).

  • Expected Result: Treated cells should display condensed chromatin (DAPI) arranged in a "rosette" or disorganized configuration around a single centrosome cluster (gamma-tubulin), preventing chromosome segregation.

Data Analysis & Interpretation

Gating Strategy & Visualization

The following diagram outlines the logical flow for analyzing the cytometric data.

Gating_Strategy Raw Raw Events (FSC/SSC) Single Single Cells (PI-A vs PI-W) Raw->Single Exclude Doublets G1 G1 Phase (2N DNA, Low pH3) Single->G1 Peak 1 S S Phase (2N-4N DNA) Single->S Bridge G2 G2 Phase (4N DNA, Low pH3) Single->G2 Peak 2 (Bottom) M M Phase (Arrest) (4N DNA, High pH3) Single->M Peak 2 (Top)

Figure 2: Gating strategy to isolate the specific mitotic population induced by Imidazo-triazine derivatives.

Expected Quantitative Results

Compare your results against this reference table for a standard HeLa cell experiment (16h treatment).

ParameterVehicle (DMSO)Imidazo-triazine (100 nM)Interpretation
G1 (2N) 55 - 60%< 10%Blockade prevents return to G1.
S Phase 20 - 25%10 - 15%Cells exit S-phase but trap in M.
G2/M (4N) 15 - 20%> 70% Massive accumulation of 4N cells.
Mitotic Index (pH3+) 2 - 5%50 - 60% Critical Metric: Confirms M-arrest, not G2-arrest.
Sub-G1 < 2%5 - 10%Onset of apoptosis (Mitotic Catastrophe).

Key Diagnostic:

  • If 4N is High but pH3 is Low : The compound is likely a CDK1 inhibitor or DNA damaging agent (G2 Checkpoint arrest).

  • If 4N is High and pH3 is High : The compound is a Plk1 inhibitor or Microtubule poison (Mitotic arrest).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Mitotic Index despite 4N peak Harvest lossDo not discard culture media. Mitotic cells float. Centrifuge media to recover them.
High Sub-G1 (Debris) Toxicity / Late harvestReduce treatment time to 12h or reduce concentration. The cells are dying after arrest.
No Effect Observed Solubility / PermeabilityEnsure compound is fully dissolved in DMSO. Check cell line expression of Plk1 (low in resting cells).
G1 Arrest instead of G2/M Off-target effectAt high concentrations (>5 µM), some kinase inhibitors lose specificity and hit CDKs. Titrate down.

References

  • Cheung, M., et al. (2008).[2] "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1." Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.[2]

  • Strebhardt, K. (2010). "Multifaceted polo-like kinases: drug targets and antitargets for cancer therapy." Nature Reviews Drug Discovery, 9(8), 643-660.

  • Lénárt, P., et al. (2007). "The small-molecule inhibitor BI 2536 reveals novel roles for Polo-like kinase 1 in cytokinesis." Current Biology, 17(4), 304-315.

  • Darzynkiewicz, Z., et al. (2017). "Cytometry of Cell Cycle and Apoptosis." Current Protocols in Cytometry, 82, 7.1.1-7.1.3.

Sources

Method

Application Note: High-Throughput Screening Strategies for Imidazo[5,1-f]triazine-2,7-diamine Scaffolds

Introduction & Mechanism of Action The Imidazo[5,1-f]triazine-2,7-diamine scaffold represents a critical class of kinase inhibitors, most notably forming the structural core of Lifirafenib (BGB-283) . Unlike first-genera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The Imidazo[5,1-f]triazine-2,7-diamine scaffold represents a critical class of kinase inhibitors, most notably forming the structural core of Lifirafenib (BGB-283) . Unlike first-generation BRAF inhibitors (e.g., vemurafenib) that paradoxically activate the MAPK pathway in RAS-mutant cells via RAF dimerization, this scaffold is engineered to inhibit both monomeric BRAF^V600E and dimeric RAF complexes.

In High-Throughput Screening (HTS), this molecule is typically utilized as a chemical probe to identify:

  • Synergistic Combinations: Enhancing efficacy in KRAS/NRAS-mutant solid tumors.

  • Resistance Mechanisms: Screening against CRISPR-Cas9 knockout libraries to identify synthetic lethal partners.

Mechanistic Pathway

The following diagram illustrates the intervention point of Imidazo[5,1-f]triazine-2,7-diamine within the MAPK signaling cascade.

MAPK_Pathway RTK RTK (Receptor) RAS RAS-GTP RTK->RAS Activation RAF_Dimer RAF Dimer (Target) RAS->RAF_Dimer Recruitment MEK MEK 1/2 RAF_Dimer->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Inhibitor Imidazo[5,1-f]triazine Scaffold Inhibitor->RAF_Dimer Blockade

Figure 1: The Imidazo[5,1-f]triazine scaffold targets the RAF Dimer complex, preventing downstream MEK/ERK phosphorylation.

Compound Management & Solubility

The Imidazo[5,1-f]triazine core is lipophilic. Improper handling leads to compound precipitation, resulting in false negatives (loss of potency) or false positives (light scattering/aggregation).

Protocol: Acoustic Dispensing & Storage
  • Solvent: 100% DMSO (Anhydrous).

  • Stock Concentration: 10 mM.

  • Storage: -20°C in Matrix tubes; limit freeze-thaw cycles to <5.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Echo 650) rather than tip-based pipetting. This scaffold tends to adsorb to polypropylene tips at low concentrations.

Critical Parameter: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) . Higher concentrations can inhibit kinase activity non-specifically or disrupt cell membranes.

Biochemical Assay: TR-FRET Kinase Binding

Objective: Determine the binding affinity (


 or 

) of the molecule against a panel of RAF isoforms.

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™). This is superior to standard fluorescence intensity because the ratiometric readout eliminates interference from the compound's potential autofluorescence.

Materials
  • Kinase: Recombinant BRAF V600E or C-RAF.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Plate: 384-well low-volume white microplate (Greiner or Corning).

Step-by-Step Protocol
  • Kinase/Antibody Prep: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 20 nL of Imidazo[5,1-f]triazine stock (serial dilution) into dry wells using the Echo acoustic dispenser.

  • Reaction Initiation: Add 5 µL of the Kinase/Antibody mixture to the wells.

  • Incubation 1: Centrifuge plate at 1000 x g for 1 min. Incubate for 15 minutes at Room Temperature (RT) to allow compound-kinase equilibrium.

  • Tracer Addition: Add 5 µL of Tracer (concentration =

    
     of tracer, typically 10-50 nM).
    
  • Final Incubation: Incubate for 60 minutes at RT.

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Calculation:



Note: A decrease in the ratio indicates the compound has displaced the tracer.

Cellular Assay: High-Throughput Viability Screening

Objective: Assess phenotypic efficacy in BRAF-mutant cell lines (e.g., A375, Colo205).

Protocol: CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, a direct marker of metabolically active cells. It is the gold standard for HTS due to its high sensitivity and "add-mix-read" simplicity.

  • Cell Seeding:

    • Dispense 1,000 cells/well in 25 µL culture medium into 384-well white, clear-bottom plates.

    • Scientific Insight: Seeding density must be optimized so cells are in the log-growth phase at the time of readout (72h). Over-confluent cells become resistant to kinase inhibitors due to contact inhibition.

  • Compound Treatment:

    • After 16h (overnight attachment), add 100 nL of compound via acoustic transfer.

    • Include Bortezomib (10 µM) as a positive control (100% kill) and DMSO as a negative control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to RT (critical for consistent luminescence).

    • Add 25 µL of CellTiter-Glo reagent.

    • Shake orbitally for 2 minutes (lyses cells).

    • Incubate 10 minutes (stabilizes signal).

    • Read Luminescence (Integration time: 0.5s).

HTS Workflow & Quality Control

The following workflow describes the integration of these assays into a robotic screening platform.

HTS_Workflow Library Compound Library (Source Plate) Echo Acoustic Dispense (Echo 650) Library->Echo Source Dispenser Reagent Dispense (Multidrop) Echo->Dispenser Assay Plate Incubator Incubation (37°C / RT) Dispenser->Incubator Reaction Reader Plate Reader (EnVision) Incubator->Reader Signal Stable Analysis Data Analysis (Genedata) Reader->Analysis Raw Data

Figure 2: Automated HTS workflow utilizing acoustic dispensing for precision low-volume transfer.

Data Acceptance Criteria

Before accepting a plate as valid, calculate the Z-Prime (


) factor.
MetricFormulaAcceptance Threshold
Z-Prime (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3.0
CV (DMSO)

< 5%

Where


 is mean, 

is standard deviation,

is positive control, and

is negative control.

Troubleshooting & Expert Insights

Issue: "Bell-Shaped" Dose-Response Curves

  • Cause: Compound aggregation or insolubility at high concentrations (usually >10 µM for this scaffold).

  • Solution: Filter data points where compound concentration exceeds solubility limit. Use a detergent (0.01% Triton X-100) in biochemical assays to reduce aggregation.

Issue: High Edge Effect in 384-well Plates

  • Cause: Evaporation in the outer wells during the 72h incubation.

  • Solution: Use "thermal reservoirs" or fill edge wells with media only (not used for data). Alternatively, use gas-permeable plate seals that minimize evaporation.

Issue: Shift in Potency (


) between Replicates 
  • Cause: ATP concentration variability in the kinase assay.

  • Solution: Ensure ATP concentration is set at the

    
     (app) for the specific kinase. If ATP >> 
    
    
    
    , competitive inhibitors like Imidazo[5,1-f]triazine will appear less potent (Cheng-Prusoff shift).

References

  • Han, J., et al. (2013). "Discovery of BGB-283, a Novel RAF Kinase and EGFR Inhibitor: Structural Amelioration of Imidazo[5,1-f]triazine Derivatives." Journal of Medicinal Chemistry. [Link]

  • Coussens, N.P., et al. (2012). "Assay Guidance Manual: High-Throughput Screening Assays for Kinase Inhibitors." NCBI Bookshelf. [Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. [Link]

  • Yao, Z., et al. (2015). "Raf dimer inhibition strategies for BRAF-mutant cancers." Nature. [Link]

Technical Notes & Optimization

Troubleshooting

Imidazo[5,1-f]triazine-2,7-diamine solubility issues and solutions

Welcome to the Advanced Technical Support Center for Imidazo[5,1-f]triazine-2,7-diamine derivatives. This guide is engineered for drug development professionals and assay scientists struggling with the notorious physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Imidazo[5,1-f]triazine-2,7-diamine derivatives. This guide is engineered for drug development professionals and assay scientists struggling with the notorious physicochemical liabilities of this chemotype.

The imidazo[5,1-f][1,2,4]triazine core is a privileged scaffold widely utilized in the development of potent kinase inhibitors, most notably dual mTORC1/mTORC2 inhibitors like OSI-027 (1[1]). However, its extreme planarity and unique electronic distribution often lead to severe aqueous solubility issues, causing false negatives in biochemical assays and erratic pharmacokinetics (PK) in vivo.

Below, we troubleshoot the most common solubility failures using field-proven, self-validating methodologies.

Section 1: The Physicochemical Root of the Problem

Q: Why do 2,7-diamine substituted imidazo[5,1-f]triazines exhibit such recalcitrant aqueous insolubility?

A: The insolubility is driven by a combination of high crystal lattice energy and unfavorable acid-base kinetics.

  • Pi-Pi Stacking: The imidazo[5,1-f][1,2,4]triazine core is highly planar. This allows the molecules to tightly pack into a crystal lattice via strong

    
     interactions, requiring massive solvation energy to disrupt.
    
  • Depressed pKa of the Diamines: While aliphatic amines are basic, the exocyclic nitrogens at the 2 and 7 positions of this specific core are heavily delocalized into the electron-withdrawing triazine ring. This severely depresses their pKa (often < 3.5). Consequently, they remain unprotonated at physiological pH (7.4). Standard salt forms (like HCl) undergo rapid disproportionation in neutral buffers, causing the free base to crash out of solution.

Formulation_Logic A Imidazo[5,1-f]triazine-2,7-diamine Precipitation Detected B Measure OD600 (Self-Validation) A->B C Assess pKa of 2,7-Diamine Groups B->C OD600 > 0.05 D pKa < 4 (Weakly Basic) C->D E pKa > 6 (Basic) C->E F Nanocarrier Formulation (e.g., MAP-mG3) D->F Avoid standard salts G Salt Screening (Mesylate/HCl) E->G Stable at pH 7.4

Diagnostic workflow for resolving imidazo[5,1-f]triazine precipitation based on diamine pKa.

Section 2: In Vitro Assays & Beating the "Solvent Shift"

Q: My compound crashes out when transferring from a 100% DMSO stock to the biochemical assay buffer. How do I prevent this?

A: You are experiencing a "solvent shift" precipitation. When a highly lipophilic compound is rapidly introduced into an aqueous environment, it forms colloidal aggregates rather than true solutions. This leads to artificially low target engagement.

Self-Validating Protocol: Intermediate Carrier Dilution To ensure thermodynamic solubility during IC50 determination, follow this protocol:

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Serial Dilution: Perform all serial dilutions in 100% DMSO to prevent premature aggregation.

  • Carrier Complexation (The Critical Step): Prepare an intermediate dilution plate containing the assay buffer supplemented with 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS. Transfer the DMSO stock into this intermediate plate at a 1:20 ratio. The BSA acts as a hydrophobic sink, binding the free drug and preventing nucleation.

  • Final Transfer: Transfer from the intermediate plate to the final assay plate.

  • Self-Validation Check: Before adding your enzyme/substrate, measure the optical density (OD) of the wells at 600 nm. An OD600 > 0.05 indicates light scattering from colloidal aggregation. If the OD exceeds this threshold, the concentration is above the thermodynamic solubility limit, and any resulting biological data must be discarded as invalid.

Section 3: Formulation Strategies for In Vivo Efficacy

Q: Standard PEG400/Saline formulations are failing for my xenograft studies. What are the validated alternatives?

A: Because the 2,7-diamine core resists stable salt formation at physiological pH, simple co-solvents often fail upon injection into the bloodstream. Advanced delivery systems are required. For example, the imidazo[5,1-f]triazine mTOR inhibitor OSI-027 suffers from these exact limitations, prompting the development of dendrimer-based nanocarriers like MAP-mG3 to enhance solubility and intracellular accumulation (2[2]).

Table 1: Comparative Pharmacological & Solubility Metrics of Triazine/Pyrimidine Kinase Inhibitors

InhibitorChemotypeTarget Profile (Biochemical IC50)Primary Solubility ChallengeValidated Formulation Strategy
OSI-027 Imidazo[5,1-f]triazinemTORC1 (22 nM), mTORC2 (65 nM)High lattice energy, planar stackingMAP-mG3 Dendrimer / Lipid Nanoparticles
AZD2014 Pyrido[5,6-e]pyrimidinemTOR kinase (2.8 nM)Moderate lipophilicityOptimized solid dispersion
Torin-1 Tricyclic benzonaphthyridinonemTORC1/2 (2-10 nM)Extreme hydrophobicityPEG400/Tween-80 microemulsion

Data synthesized from authoritative pharmacological profiling of mTOR inhibitors (3[3]).

Self-Validating Protocol: Dendrimer/Lipid Nanoparticle Formulation

  • Lyophilization: Co-dissolve the imidazo[5,1-f]triazine-2,7-diamine and the MAP-mG3 dendrimer (or chosen lipid excipient) in a volatile organic solvent (e.g., Methanol/Chloroform 1:1).

  • Film Formation: Evaporate the solvent under a steady nitrogen stream to form a homogeneous thin film, eliminating the crystal lattice energy barrier.

  • Hydration: Rehydrate the film with sterile PBS (pH 7.4) under vigorous vortexing and sonication for 15 minutes.

  • Self-Validation Check (DLS): Analyze the formulation using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and a Z-average diameter between 50-150 nm validates that the drug is successfully encapsulated. Any visible particulates or a PDI > 0.4 indicates formulation failure and risk of fatal embolism if dosed IV.

Section 4: Biological Context - Why Solubility Dictates Pathway Inhibition

Q: How does poor solubility specifically impact the pharmacological readout of these inhibitors?

A: Imidazo[5,1-f]triazines are frequently designed to target complex signaling networks like the PI3K/AKT/mTOR pathway. OSI-027, for example, inhibits both mTORC1 and mTORC2[3]. However, the biochemical IC50 for mTORC2 (65 nM) is roughly three times higher than for mTORC1 (22 nM)[3].

If your compound precipitates in vivo, the maximum concentration (


) in the tumor microenvironment will be artificially capped by the thermodynamic solubility limit. This often results in a concentration high enough to inhibit mTORC1, but too low to inhibit mTORC2. Uninhibited mTORC2 will continue to phosphorylate AKT at Ser473, leading to a paradoxical survival signal in the cancer cells.

mTOR_Pathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT mTORC1 mTORC1 Complex (IC50: ~22 nM) AKT->mTORC1 Outcome Tumor Cell Apoptosis / Autophagy mTORC1->Outcome Suppresses mTORC2 mTORC2 Complex (IC50: ~65 nM) mTORC2->AKT Ser473 Phosphorylation Drug Imidazo[5,1-f]triazine (e.g., OSI-027) Drug->mTORC1 Inhibits Drug->mTORC2 Inhibits

mTOR signaling pathway illustrating the dual-inhibition requirement of imidazo[5,1-f]triazines.

References

  • Title: Effect of TOR inhibitors on chronological senescence of cancer HT-p21...
  • Title: The effects of rapamycin (RAPA) and OSI-027 on cell viability...
  • Source: nih.

Sources

Optimization

Improving Imidazo[5,1-f]triazine-2,7-diamine stability in solution

Prepared by: Senior Application Scientist, Advanced Molecular Solutions Welcome to the technical support guide for Imidazo[5,1-f]triazine-2,7-diamine. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Molecular Solutions

Welcome to the technical support guide for Imidazo[5,1-f]triazine-2,7-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. We provide troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guide for Solution Instability

Have you observed precipitation, color change, or a loss of compound activity in your solution? This guide provides a systematic approach to diagnosing and resolving stability issues.

Diagnostic Workflow for Instability

First, use the following flowchart to identify the potential cause of degradation. This diagnostic tool will direct you to the relevant troubleshooting Q&A sections below.

G A Observed Instability (Precipitation, Color Change, Lost Potency) B What is the solution's pH? A->B C Is the solution exposed to light? B->C Buffered, neutral pH F See Q&A: Impact of pH B->F Unbuffered or extreme pH D How was the solvent prepared? C->D No, protected from light G See Q&A: Photostability C->G Yes, stored in clear vials E What is the storage temperature? D->E High-purity, degassed solvent H See Q&A: Oxidative Stability D->H Standard solvent, no degassing I See Q&A: Thermal Stability E->I Room temp or 4°C for >24h

Caption: Diagnostic flowchart for troubleshooting instability.

Troubleshooting Q&A
Q1: My compound precipitated or degraded in an acidic or basic solution. Why did this happen and how can I fix it?

A1: Causality and Solution

The Imidazo[5,1-f]triazine-2,7-diamine structure contains multiple nitrogen atoms, making it a basic compound susceptible to protonation.[1][2] The stability of such heterocyclic compounds is often highly dependent on pH.[3]

  • Acidic Conditions (pH < 6): The amine groups will become protonated. While this may increase solubility, extreme acidic conditions (pH < 3) can catalyze the hydrolysis of the triazine ring, leading to cleavage and degradation.[4]

  • Alkaline Conditions (pH > 8): In its free base form, the compound may have lower aqueous solubility, leading to precipitation. High pH can also promote base-catalyzed hydrolysis or oxidative degradation.[3]

Recommendation: Maintain the solution pH within a stable range, typically pH 6.0 - 7.5 . Use a non-reactive buffer system (e.g., phosphate or HEPES) at a concentration of 25-50 mM to ensure consistent pH throughout your experiment and during storage. Always verify the pH of your final solution after the compound has been added.

Q2: I noticed a color change or loss of potency after my solution was left on the benchtop. What is the cause?

A2: Causality and Solution

Triazine-containing scaffolds can absorb UV and visible light.[5][6] This absorption can excite the molecule to a higher energy state, initiating photodegradation through radical-mediated pathways.[4] This is a common degradation pathway for many nitrogen-rich heterocyclic compounds.

Recommendation: Always protect solutions of Imidazo[5,1-f]triazine-2,7-diamine from light.

  • Storage: Use amber glass vials or tubes.

  • During Experiments: If clear plates or tubes are necessary, cover them with aluminum foil or use a plate reader with limited light exposure.

Q3: I observe degradation even when the pH is controlled and the solution is protected from light. What other factors are at play?

A3: Causality and Solution

This points towards oxidative degradation. The electron-rich nature of the fused heterocyclic ring system and the presence of amine groups make the compound susceptible to oxidation.[7][8] This can be caused by:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in your aqueous buffers.

  • Peroxide Contaminants: Often found in organic solvents like THF or dioxane.

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze oxidation.

Recommendation:

  • Degas Solvents: Before use, sparge aqueous buffers with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents: Use fresh, HPLC-grade or anhydrous solvents to minimize peroxide contaminants.

  • Consider Additives (if compatible with your assay):

    • Antioxidants: A low concentration (0.1-1 mM) of an antioxidant like L-ascorbic acid can be included.

    • Chelators: Adding a small amount of EDTA (0.1 mM) can chelate catalytic metal ions.

Q4: My stock solution loses potency after several freeze-thaw cycles or long-term storage at 4°C. How should I store it?

A4: Causality and Solution

Thermal energy can accelerate degradation reactions like hydrolysis and oxidation.[9] While refrigeration slows this process, it may not be sufficient for long-term stability. Repeated freeze-thaw cycles can cause localized concentration changes and introduce atmospheric oxygen, accelerating degradation.

Recommendation: Follow a strict storage protocol to maximize the shelf-life of your compound.

Storage TypeTemperatureDurationBest Practices
Stock Solution -20°C or -80°CMonthsAliquot into single-use volumes to avoid freeze-thaw cycles.
Working Dilutions 2-8°C< 24 hoursPrepare fresh daily from a frozen stock aliquot. Protect from light.
Solid Compound 2-8°C with desiccantYearsKeep tightly sealed in a dry environment.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about experimental design and proactive stability management.

Q1: What are the most likely degradation pathways for Imidazo[5,1-f]triazine-2,7-diamine?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: Acid or base-catalyzed cleavage of the C-N bonds within the triazine ring. This would likely break open the six-membered ring.

  • Oxidation: Oxidation could occur at the electron-rich nitrogen atoms of the amine groups or within the heterocyclic core, potentially leading to N-oxides or ring-opened products.[8]

  • Photodegradation: UV light absorption can lead to the formation of reactive radical species, resulting in a complex mixture of degradation products, including dimers.[4]

Q2: How do I perform a forced degradation study to understand the stability limits of this compound?

A2: A forced degradation (or stress testing) study is essential for identifying potential degradants and developing stability-indicating analytical methods.[10][11][12][13] This involves subjecting the compound to harsh conditions and analyzing the outcome.

Experimental Workflow for Forced Degradation

G cluster_0 Preparation cluster_1 Stress Conditions (Incubate 24h) cluster_2 Analysis A Prepare 1 mg/mL Stock in Acetonitrile/Water B Control (No Stress) A->B C Acid Hydrolysis 0.1 M HCl, 60°C A->C D Base Hydrolysis 0.1 M NaOH, 60°C A->D E Oxidative 3% H₂O₂, RT A->E F Thermal 80°C in Solution A->F G Photolytic UV Light (254nm), RT A->G I Analyze All Samples by HPLC-UV and LC-MS B->I H Neutralize Acid/Base Samples C->H D->H E->I F->I G->I H->I J Compare stressed samples to control. Identify & quantify degradants. I->J

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot and Stress: Dispense the stock solution into separate vials for each stress condition. Aim for a target degradation of 5-20%.[12]

    • Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3%). Keep at room temperature.

    • Thermal: Incubate a vial of the stock solution at 80°C.

    • Photolytic: Place a vial of the stock solution in a photostability chamber under UV light.

    • Control: Keep a vial of the stock solution at 4°C, protected from light.

  • Time Points: Sample at various time points (e.g., 2, 8, 24 hours) to find the optimal degradation level.

  • Quenching: For the acid/base samples, neutralize them with an equimolar amount of NaOH/HCl, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV detection. Use LC-MS to identify the mass of any new peaks (degradants).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the conditions under which the compound is least stable.

References
  • Visible-Light-Sensitive Polymerizable and Polymeric Triazine-Based Photoinitiators with Enhanced Migr
  • Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization.
  • Triazine: Best UV Absorber Chemicals. Jiangxi Lotchem Co., Ltd..
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Differential degradation of bicyclics with aromatic and alicyclic rings by Rhodococcus sp. strain DK17. PubMed. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Amines and Heterocycles. Source not available.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • Photochemical dearomative skeletal modifications of heteroaromatics. PMC - NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC. [Link]

  • Video: Basicity of Heterocyclic Aromatic Amines. JoVE. [Link]

  • Imidazo[5,1-f][5][10][14]triazine-2,7-diamine. PubChem. [Link]

  • Imidazo[5,1-f][5][10][14]triazin-2-amines as novel inhibitors of polo-like kinase 1. ResearchGate. [Link]

  • Imidazo[5,1-f][5][10][14]triazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. [Link]

  • (PDF) Differential Degradation of Bicyclics with Aromatic and Alicyclic Rings by Rhodococcus sp. Strain DK17. ResearchGate. [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing). [Link]

  • Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Beilstein Journals. [Link]

  • Autoxidation of Heterocyclic Aminals. ACS Omega - ACS Publications. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • [The parent compound of 2,7-diamino-imidazo(5,1-f)-as-triazines devoid of alkyl groups (author's transl)]. PubMed. [Link]

  • Triazines and related products, Part 22. Synthesis and reactions of imidazo[5,1-c][5][10][14]triazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • Synthesis of imidazo[4,5-e][5][6]thiazino[2,3-c][5][10][14]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][5][10][14]triazines. Beilstein Journals. [Link]

  • Synthetic approaches to 5,7-disubstituted imidazo[5,1- f][5][10][14]triazin-4-amines. Source not available.

  • The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link] 34.[5][6][15]triazinyl diazenes and their utilization as flame retardants in polypropylene films. Lancashire Online Knowledge. [Link]

Sources

Troubleshooting

Technical Support Center: Imidazo[5,1-f]triazine-2,7-diamine Optimization

The following guide serves as a specialized Technical Support Center for researchers working with the Imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold. This chemotype is a privileged structure in kinase drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with the Imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold. This chemotype is a privileged structure in kinase drug discovery, particularly for Polo-like Kinase 1 (PLK1) and IGF-1R inhibition, but it carries inherent risks of off-target promiscuity due to its planar, ATP-mimetic nature.

Status: Online | Tier: Level 3 (Senior Scientist Support) | Ticket: #IMTZ-27-OT

Welcome to the optimization hub. You are likely encountering one of three critical issues with your 2,7-diamine scaffold: pan-kinase promiscuity , unexpected genotoxicity , or metabolic instability . This guide prioritizes the mitigation of these specific off-target effects through structural refinement and rigorous counter-screening.

Module 1: Mitigating Kinase Promiscuity (The "Hinge" Problem)

User Issue: “My compound inhibits PLK1 (IC50 < 10 nM) but also hits CDK1, Aurora A, and even unrelated tyrosine kinases. How do I improve the selectivity window?”

Root Cause Analysis: The Imidazo[5,1-f]triazine core is a classic ATP-mimetic. The N1 and N-H at position 2 typically form the donor-acceptor motif required for hinge binding. However, the "flatness" of the core allows it to slot into the ATP pocket of hundreds of kinases if the peripheral substituents (at C5 and C7) do not exploit specific hydrophobic pockets unique to your target.

Troubleshooting Protocol:

1. The "Gatekeeper" Strategy (C5 Modification) The C5 position is your primary vector for selectivity. In PLK1, there is a specific hydrophobic pocket near the gatekeeper residue (Leucine 130) and the DFG motif.

  • Action: Introduce bulky, lipophilic groups at C5 (e.g., substituted phenyls, thiophenes).

  • Rationale: Smaller kinases (like CDKs) often have sterically restricted pockets here. A bulky C5-substituent clashes with the gatekeeper in off-targets while being accommodated by PLK1.

2. The Solubilizing Tail (C7 Modification) The C7-amine is often solvent-exposed. While less critical for binding affinity, it is crucial for physicochemical properties.

  • Action: Append aliphatic heterocycles (morpholine, piperazine) via the C7-amine.

  • Mitigation: This reduces non-specific hydrophobic binding (aggregation) which often mimics "off-target" activity in biochemical assays.

3. Validation Workflow: The Selectivity Filter Do not rely on IC50 alone. You must calculate the Selectivity Score (S-score) early.

Step-by-Step Protocol:

  • Primary Screen: Test compound at 1 µM against the "Mitotic Triad" (PLK1, Aurora A, CDK1/CyclinB).

  • Acceptance Criteria: Selectivity ratio (Off-target IC50 / On-target IC50) must be > 50-fold.

  • Secondary Screen: If criteria met, run a broad kinome scan (e.g., KINOMEscan®) at 1 µM.

Visualization: SAR Decision Tree for Selectivity

SAR_Decision_Tree Start Selectivity Issue Detected Check_C5 Check C5 Substituent (Gatekeeper Interaction) Start->Check_C5 Bulky_C5 Is C5 Bulky? (e.g., 2,6-difluorophenyl) Check_C5->Bulky_C5 Check_C7 Check C7 Substituent (Solvent Exposure) Basic_C7 Is C7 Basic/Polar? Check_C7->Basic_C7 Bulky_C5->Check_C7 Yes Modify_C5 Action: Increase Steric Bulk at C5 to clash with CDKs Bulky_C5->Modify_C5 No Re_Test Re-run Mitotic Panel (PLK1 vs Aurora/CDK) Modify_C5->Re_Test Modify_C7 Action: Add Morpholine/Piperazine to reduce aggregation Basic_C7->Modify_C7 No Basic_C7->Re_Test Yes Modify_C7->Re_Test

Caption: Logical workflow for optimizing C5 and C7 positions to enhance kinase selectivity.

Module 2: Mitigating Genotoxicity (The "Intercalation" Problem)

User Issue: “My compound shows cytotoxicity in non-target cells (e.g., fibroblasts) and flagged positive in an early Ames test. Is this off-target kinase activity?”

Root Cause Analysis: It might not be kinase-related. Planar tricyclic systems like Imidazo[5,1-f]triazines can act as DNA intercalators . The flat aromatic core slides between DNA base pairs, causing replication errors and genotoxicity independent of kinase inhibition.

Troubleshooting Protocol:

1. The "Buckle" Strategy You must disrupt the planarity of the molecule without destroying the hinge-binding motif.

  • Action: Introduce an sp3-hybridized center or a "twist" in the C5 or C7 substituents.

  • Example: Instead of a flat phenyl ring at C7, use a saturated ring (cyclohexyl) or a bridged system. This creates a 3D topology that prevents effective DNA stacking.

2. Diagnostic Assay: DNA Intercalation Check Before expensive animal studies, verify if your toxicity is DNA-driven.

  • Method: UV-Vis DNA Melting Temperature (

    
    ) Shift Assay.
    
  • Protocol:

    • Prepare Calf Thymus DNA (ctDNA) in buffer.

    • Add compound (10-50 µM).

    • Measure Absorbance at 260 nm while heating (25°C to 95°C).

    • Result Interpretation: A

      
       suggests strong intercalation.
      
    • Pass Criteria:

      
      .
      
Module 3: Mitigating Metabolic Instability (The "Clearance" Problem)

User Issue: “In vivo efficacy is poor despite potent in vitro IC50. Microsomal stability is < 10 min.”

Root Cause Analysis: The imidazo-triazine core is electron-deficient, but the 2,7-diamine motif makes the ring electron-rich, susceptible to oxidative metabolism (CYP450). Additionally, the primary amines can be sites for N-acetylation or glucuronidation.

Troubleshooting Protocol:

1. Block Metabolic Soft Spots

  • Action: Fluorination.

  • Target: If you have a phenyl ring at C5, the para-position is a metabolic hotspot. Install a Fluorine atom.[1]

  • Target: If the C2-amine is unsubstituted (

    
    ), it is a rapid clearance handle. Alkylate it (e.g., -NHMe) or bury it within the binding pocket via H-bonds to protect it from metabolic enzymes.
    

2. CYP Inhibition Screen Imidazo-triazines can inhibit CYP3A4, leading to drug-drug interactions.

  • Action: Run a CYP inhibition panel (fluorescent substrate) early.

  • Mitigation: If CYP inhibition is high, reduce lipophilicity (LogD) by adding polar groups at the solvent-exposed C7 position.

Summary of Off-Target Mitigations

FeatureOff-Target RiskMitigation StrategyValidation Assay
Planar Core DNA Intercalation (Genotoxicity)Introduce sp3 "twist" / non-planar groupsDNA

Shift / Ames Test
C2-Amine Rapid Metabolism (Clearance)Methylation / H-bond maskingMicrosomal Stability (HLM/MLM)
C5-Pocket CDK/Aurora Cross-reactivityBulky lipophilic groups (Gatekeeper clash)Kinase Panel (Mitotic Triad)
Lipophilicity hERG / CYP InhibitionAdd polar solubilizing group at C7hERG Patch Clamp / CYP Panel
Module 4: Experimental Workflow Visualization

The following diagram outlines the integrated testing pipeline to ensure your Imidazo[5,1-f]triazine lead is a selective drug candidate, not just a promiscuous binder.

Validation_Workflow Compound Synthesized Imidazo-triazine Biochem Biochemical Assay (PLK1 IC50) Compound->Biochem DNA_Bind DNA Binding (Tm Shift) Compound->DNA_Bind Selectivity Selectivity Panel (CDK1, Aurora) Biochem->Selectivity IC50 < 50nM DNA_Bind->Compound Fail: Add sp3 twist DNA_Bind->Selectivity No Shift Selectivity->Compound Fail: Modify C5 Cell_Tox Cell Viability (Tumor vs Normal) Selectivity->Cell_Tox >50x Window ADME ADME/Tox (Microsomes, hERG) Cell_Tox->ADME Specific Killing Lead Lead ADME->Lead Pass

Caption: Integrated screening cascade filtering for potency, genotoxicity, and selectivity.

References
  • Bioorganic & Medicinal Chemistry Letters (2008). Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1. [2]

  • Journal of Medicinal Chemistry (2010). Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR.

  • Beilstein Journal of Organic Chemistry (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines... (Demonstrates reactivity and rearrangement potential of the scaffold).

  • Molecules (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines... (Comparative SAR for triazine selectivity).

Sources

Optimization

Technical Support Center: Imidazo[5,1-f]triazine-2,7-diamine Optimization

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with Imidazo[5,1-f][1,2,4]triazine-2,7-diamine and its bioactive derivatives. This scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with Imidazo[5,1-f][1,2,4]triazine-2,7-diamine and its bioactive derivatives.

This scaffold is a privileged structure in kinase discovery, notably targeting Polo-like Kinase 1 (PLK1) and IGF-1R . The protocols below address the specific physicochemical challenges (solubility, aggregation) and biological nuances (ATP competition, cell cycle phasing) of this chemical class.

Status: Active | Topic: In Vitro Dosage & Assay Optimization | Ref: APP-SCI-51F-001

Executive Summary & Mechanism of Action

User Question: What is the primary mechanism of action for this scaffold, and how does it influence my dosing strategy?

Scientist’s Response: Imidazo[5,1-f]triazine-2,7-diamine derivatives primarily function as ATP-competitive kinase inhibitors . Their planar, nitrogen-rich structure mimics the adenine ring of ATP, allowing them to dock into the hinge region of kinases like PLK1 (essential for mitosis) or IGF-1R.

Because they compete with intracellular ATP (which is present at mM concentrations), your in vitro dosage must be significantly higher than the biochemical


 to show efficacy in cellular assays. Furthermore, PLK1 inhibition causes G2/M arrest; therefore, incubation time  is a critical variable—short exposures (<24h) may miss the phenotypic window.
Pathway Visualization: PLK1 Inhibition

The following diagram illustrates the downstream effects of blocking PLK1 with this scaffold, leading to mitotic catastrophe.

PLK1_Pathway Inhibitor Imidazo[5,1-f]triazine Scaffold PLK1 PLK1 Kinase (Active) Inhibitor->PLK1 Inhibits (ATP Competition) Mitosis Mitotic Entry (G2 -> M) Inhibitor->Mitosis Blocks Cdc25C Cdc25C (Phosphatase) PLK1->Cdc25C Phosphorylates CDK1_CycB CDK1/Cyclin B (Complex) Cdc25C->CDK1_CycB Activates CDK1_CycB->Mitosis Promotes Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis Failure leads to

Figure 1: Mechanism of Action. The inhibitor blocks PLK1, preventing Cdc25C activation and subsequent G2/M transition, ultimately triggering apoptosis.

Solubility & Stock Preparation (Critical Troubleshooting)

User Question: My compound precipitates in cell culture media at 10 µM. How do I stabilize the solution?

Scientist’s Response: Imidazo[5,1-f]triazine derivatives are flat, heteroaromatic systems with high lattice energy, leading to poor aqueous solubility. Rapid precipitation in media (known as "crashing out") causes false negatives or variable data.

The Protocol:

  • Primary Stock: Dissolve powder in 100% DMSO to 10 mM or 20 mM . Do not attempt direct aqueous dissolution.

  • Intermediate Dilution (The "Step-Down" Method): Never dilute directly from 100% DMSO to media. Use an intermediate step to prevent "shock" precipitation.

  • Sonicate: This scaffold often forms micro-aggregates. Sonicate the DMSO stock for 5 mins before use.

Workflow: The "3-Step" Dilution Protocol

Use this exact workflow to maintain solubility up to 50 µM in assay.

Dilution_Workflow Step1 Step 1: Master Stock 100% DMSO (10 mM) Step2 Step 2: Predilution Plate 10% DMSO in Buffer (10x Final Conc.) Step1->Step2 1:10 Dilution (Prevents Shock) Step3 Step 3: Assay Plate Final Media (1% DMSO Final) Step1->Step3 AVOID Step2->Step3 1:10 Dilution (into Cells) Precipitation Direct Dilution RISK: Precipitation

Figure 2: Solubility Optimization Workflow. Using an intermediate 10% DMSO step prevents the compound from precipitating upon contact with aqueous media.

Dose-Response Optimization (FAQ)

User Question: I am seeing a bell-shaped curve or flat response. What concentration range should I use for IC50 determination?

Scientist’s Response: For this scaffold, potency varies widely between the core fragment (µM range) and optimized leads (nM range). A standard 10 µM top dose is often insufficient for initial screening of the core scaffold.

Recommended Dosage Scheme:

  • Initial Range Finding: Log-scale (100 µM, 10 µM, 1 µM, 0.1 µM).

  • IC50 Determination: Half-log serial dilutions (factor of 3.16).

Data Table: Suggested Dosing Matrix

Compound TypeTop ConcentrationDilution FactorLowest ConcentrationRationale
Core Scaffold (MW ~150)100 µM1:345 nMCore fragments have weak affinity; require high [C] to detect activity.
Optimized Derivative 10 µM1:34.5 nMHigh potency; avoid >10 µM to prevent off-target toxicity.
Cellular Assay (72h) 50 µM1:40.2 nMLong incubation accumulates toxicity; wider range captures efficacy.

Key Check: If your IC50 > 50 µM, the activity is likely non-specific (assay interference or general toxicity) rather than specific kinase inhibition.

Assay Interference & Troubleshooting

User Question: My fluorescence readout is lower than expected in the control wells. Does this compound interfere with assays?

Scientist’s Response: Yes, nitrogen-rich heterocycles like Imidazo[5,1-f]triazines can exhibit fluorescence quenching or intrinsic fluorescence, particularly in the blue/UV region (350-450 nm).

Diagnostic Steps:

  • Cell-Free Check: Add compound to media without cells and measure the signal. If signal < Background, you have quenching.

  • Wavelength Shift: If using DAPI or Hoechst (nuclear stains), switch to Red/Far-Red dyes (e.g., Draq5) to avoid spectral overlap.

  • Precipitation Check: Spin down the plate (1000 x g, 2 min) before reading. If signal changes, you had precipitate scattering light.

References & Authority

The protocols above are grounded in the following structure-activity relationship (SAR) and methodological studies:

  • PLK1 Inhibition & Synthesis : Cheung, M., et al. (2008).[1] Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. Link

    • Supports: Mechanism of action (PLK1) and µM potency range for early hits.[2]

  • IGF-1R/IR Dual Inhibition : Mulvihill, M. J., et al. (2008). Discovery of OSI-906: a selective and orally bioavailable dual inhibitor of the IGF-1 receptor and insulin receptor. Future Medicinal Chemistry. Link

    • Supports: Optimization of the imidazo-triazine core for kinase selectivity and oral bioavailability.

  • Solubility & Assay Guidance : Assay Guidance Manual (NCBI). Compound Management and Solubility. Link

    • Supports: DMSO stock preparation and serial dilution protocols.

Sources

Troubleshooting

Imidazo[5,1-f]triazine-2,7-diamine Resistance: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Imidazo[5,1-f]triazine-2,7-diamine derivatives. These compounds serve as highly potent core scaffolds for targeted kinase inhibitors (e.g., targeting receptor tyrosine kinases...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[5,1-f]triazine-2,7-diamine derivatives. These compounds serve as highly potent core scaffolds for targeted kinase inhibitors (e.g., targeting receptor tyrosine kinases and cyclin-dependent kinases)[1]. While highly effective in initial cell line screening, prolonged exposure frequently induces acquired resistance.

As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. This guide focuses on the causality of resistance mechanisms and provides self-validating experimental workflows to help you definitively diagnose and overcome resistance in your in vitro models.

Diagnostic Workflow for Acquired Resistance

Before diving into specific assays, use the decision tree below to categorize the resistance phenotype of your cell line.

DiagnosticWorkflow Start Observe IC50 Shift in Cell Line CheckTarget Assay Target Phosphorylation (p-Target) Start->CheckTarget pTargetHigh p-Target Remains HIGH (Drug not inhibiting target) CheckTarget->pTargetHigh Yes pTargetLow p-Target is LOW (Target inhibited, cells survive) CheckTarget->pTargetLow No CheckSeq Sequence Kinase Domain pTargetHigh->CheckSeq CheckEfflux Measure Intracellular Drug Concentration pTargetHigh->CheckEfflux CheckBypass Perform Phospho-RTK Array (Check parallel pathways) pTargetLow->CheckBypass Gatekeeper Gatekeeper Mutation (e.g., T315I, T790M analogues) CheckSeq->Gatekeeper EffluxPump Drug Efflux (MDR1/P-gp Overexpression) CheckEfflux->EffluxPump BypassMech Bypass Track Resistance (e.g., MET Amplification) CheckBypass->BypassMech DownstreamMech Downstream Activating Mutation (e.g., KRAS, PIK3CA) CheckBypass->DownstreamMech

Decision tree for diagnosing Imidazo-triazine resistance mechanisms.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My cell line previously sensitive to the Imidazo-triazine inhibitor now shows a 50-fold shift in IC50. However, Western blots show that target phosphorylation (p-Target) is still completely inhibited. What is happening?

The Causality: You are likely observing Bypass Track (Compensatory) Resistance [2]. Malignant proliferation relies on specific downstream signaling nodes (e.g., PI3K/AKT or RAS/MAPK). When your Imidazo-triazine compound successfully blocks the primary upstream kinase, selective pressure forces the cells to amplify an alternative Receptor Tyrosine Kinase (RTK)[3]. This alternative RTK "bypasses" your inhibited target, feeding into the exact same downstream survival nodes. The Solution: Perform a Phospho-RTK array (see Protocol 1) to identify the upregulated compensatory receptor (commonly MET, FGFR, or AXL). Co-treatment with an inhibitor targeting the bypass RTK is required to restore sensitivity[2].

Q2: The IC50 has shifted, and target phosphorylation is NO LONGER inhibited, even at doses 10x the original IC50. Washout experiments rule out transient effects.

The Causality: This is the hallmark of a Gatekeeper Mutation [4]. Imidazo-triazine derivatives typically function as ATP-competitive (Type I) inhibitors, binding to the hinge region of the kinase domain[5]. The "gatekeeper" amino acid controls access to a deep hydrophobic pocket within this active site. A point mutation that substitutes a small residue (like Threonine) with a bulkier, more hydrophobic residue (like Methionine or Isoleucine) creates severe steric hindrance. This physical clash prevents the Imidazo-triazine from binding, while simultaneously increasing the kinase's intrinsic affinity for endogenous ATP[4][5]. The Solution: Sequence the kinase domain of your target. If a gatekeeper mutation is confirmed, you must transition to a Type II inhibitor or an allosteric modulator that does not rely on the gatekeeper pocket for binding[5].

Q3: The cells are highly resistant, but mass spectrometry shows that the intracellular concentration of the Imidazo-triazine is significantly lower than in the parental line.

The Causality: Prolonged drug exposure has induced the overexpression of ATP-binding cassette (ABC) transporters, most notably MDR1 (P-glycoprotein)[3]. These transmembrane proteins actively hydrolyze ATP to pump lipophilic small molecules (like Imidazo-triazines) out of the cell against their concentration gradient. The drug simply cannot reach a therapeutic concentration at the target site. The Solution: Validate this mechanism using an intracellular accumulation assay (see Protocol 2).

Molecular Mechanisms of Resistance

ResistanceMechanisms cluster_0 Target Alteration cluster_1 Bypass Track Signaling Drug Imidazo[5,1-f]triazine Derivative Target Primary Kinase Target Drug->Target Inhibits MutatedTarget Gatekeeper Mutation (Steric Hindrance) Drug->MutatedTarget Fails to Bind Efflux Efflux Pump (P-gp) Drug->Efflux Extruded by Survival Cell Survival & Proliferation (PI3K/AKT, MAPK) Target->Survival Blocked MutatedTarget->Survival Active Signaling BypassRTK Alternative RTK (e.g., MET, FGFR) BypassRTK->Survival Compensatory Signaling

Molecular mechanisms of resistance to Imidazo-triazine kinase inhibitors.

Diagnostic Data Interpretation Matrix

Use this standardized data matrix to rapidly correlate your experimental readouts with the underlying resistance mechanism.

Resistance PhenotypeTarget Phosphorylation (p-Target)Intracellular Drug LevelDownstream Signaling (p-ERK/p-AKT)Primary MechanismRecommended Strategy
Type A High (Uninhibited)NormalHighGatekeeper Mutation Switch to Type II/Allosteric inhibitor.
Type B Low (Inhibited)NormalHighBypass Track Resistance Co-treat with secondary RTK inhibitor.
Type C High (Uninhibited)Severely Reduced HighDrug Efflux (MDR1) Co-treat with Verapamil/Tariquidar.
Type D Low (Inhibited)NormalLowPhenotypic Adaptation (EMT) Target epigenetic regulators (e.g., HDACs).

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means internal controls are built into the workflow to definitively rule out false positives or experimental artifacts.

Protocol 1: Phospho-RTK Array for Bypass Pathway Identification

Purpose: To identify compensatory RTK activation when the primary target is successfully inhibited.

  • Cell Preparation & Treatment: Plate parental (sensitive) and resistant cell lines in 10 cm dishes. Treat both with the Imidazo-triazine inhibitor at the parental IC90 for 2 hours.

  • Lysis & Normalization: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation Step A: Quantify total protein using a BCA assay and normalize all samples to exactly 500 µg/mL. Unequal loading is the #1 cause of false-positive bypass identification.

  • Array Incubation: Incubate lysates overnight on nitrocellulose membranes spotted with capture antibodies for 40+ human RTKs.

  • Detection: Wash and incubate with an HRP-conjugated pan-phosphotyrosine antibody.

  • System Validation (Crucial):

    • Control 1 (Baseline): Untreated parental cells must show high phosphorylation of the primary target.

    • Control 2 (Target Engagement): Treated parental cells must show ablation of primary target phosphorylation and cell death.

    • Control 3 (Internal Array Control): Ensure the positive control reference spots on the corners of the array exhibit equal chemiluminescent intensity across all membranes.

  • Analysis: Identify spots that are highly phosphorylated only in the treated resistant line. This is your bypass track.

Protocol 2: Intracellular Drug Accumulation Assay (Efflux Validation)

Purpose: To determine if resistance is driven by ABC transporter-mediated drug extrusion.

  • Cell Seeding: Seed resistant and parental cells in 6-well plates and allow adherence for 24 hours.

  • Inhibitor Co-Treatment (The Self-Validating Step): Pre-treat half of the wells for both cell lines with 10 µM Verapamil (a well-characterized P-glycoprotein/MDR1 inhibitor) for 1 hour. Leave the other half untreated.

  • Compound Dosing: Add 1 µM of the Imidazo-triazine derivative to all wells for 4 hours.

  • Extraction: Wash cells 3x with ice-cold PBS to halt efflux. Lyse cells using 80% LC-MS grade methanol. Centrifuge at 14,000 x g for 15 mins to pellet proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for the specific mass transition of the Imidazo-triazine compound. Normalize to cell count or total protein.

  • Data Interpretation:

    • If resistance is due to efflux, the resistant cells will show drastically lower drug levels than parental cells.

    • Self-Validation Confirmation: In the Verapamil co-treated resistant cells, intracellular Imidazo-triazine concentrations must be restored to parental levels, definitively proving P-gp causality[3].

References

  • Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies. Hep Journals. Available at: [Link]

  • Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC. Available at: [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. Available at:[Link]

  • How a kinase inhibitor withstands gatekeeper residue mutations. IndiaBioscience. Available at:[Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Imidazo[5,1-f]triazine-2,7-diamine Formulation &amp; Delivery

Status: Operational Operator: Senior Application Scientist (Formulation Chemistry) Ticket ID: IMTZ-DELIVERY-001 Executive Dashboard: Compound Profile & Quick Stats Before initiating any in vivo protocol, you must underst...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Formulation Chemistry) Ticket ID: IMTZ-DELIVERY-001

Executive Dashboard: Compound Profile & Quick Stats

Before initiating any in vivo protocol, you must understand the physicochemical behavior of the Imidazo[5,1-f]triazine-2,7-diamine scaffold. This heterocyclic core is a privileged structure in kinase discovery (e.g., targeting PI3K, mTOR, PLK1), but it presents distinct solubility challenges due to its planar, stacking nature and pH-dependent ionization.

ParameterCharacteristicImplication for Delivery
pKa (Predicted) ~3.5 - 4.5 (Weak Base)Critical: Solubility is high in acidic media (pH < 4) but drops typically 100-fold at physiological pH (7.4).
LogP Variable (Scaffold: -0.7; Derivatives: >3.0)The core is polar, but active derivatives are highly lipophilic, requiring co-solvents or complexation.
Crystallinity High (High Melting Point)Prone to "crashing out" (precipitation) upon dilution in blood; high lattice energy resists dissolution.
Stability Hydrolytically stableResistant to breakdown in standard vehicles, but sensitive to oxidation (protect from light).

Formulation Decision Matrix (Interactive Workflow)

Do not guess your vehicle. Use this logic flow to select the formulation based on your route of administration and concentration requirements.

FormulationLogic Start START: Target Concentration? Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Low < 2 mg/mL IV->IV_Low IV_High > 2 mg/mL IV->IV_High Sol_A Sol. A: pH Adjustment (Lactate/Citrate Buffer pH 3.5) IV_Low->Sol_A If salt form stable Sol_B Sol. B: Co-solvent System 5% DMSO / 40% PEG300 / Water IV_Low->Sol_B If free base Sol_C Sol. C: Complexation 10-20% HP-β-CD or Captisol® IV_High->Sol_C Preferred for Safety PO_Std Standard Suspension 0.5% MC or HPMC + 0.1% Tween 80 PO->PO_Std Routine PK/PD PO_Enh Enhanced Absorption Labrasol® or PEG400 based PO->PO_Enh If Bioavailability < 20%

Figure 1: Formulation selection logic based on concentration and administration route. Green nodes indicate "Gold Standard" starting points.

Standard Operating Procedures (SOPs)

SOP-01: The "Golden Mix" (IV/IP Delivery)

Best for: Early efficacy studies, maximum solubility, acute dosing.

The Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water (v/v).

Protocol:

  • Weighing: Weigh the precise amount of Imidazo-triazine derivative.

  • Primary Solubilization: Add 100% of the calculated DMSO volume directly to the powder. Vortex vigorously or sonicate at 37°C until the solution is perfectly clear.

    • Why? The compound has the highest solubility in DMSO. Adding water first will cause immediate encapsulation of powder clumps, preventing dissolution.

  • Co-solvent Addition: Add the PEG300 and Tween 80 . Vortex to mix. The solution becomes viscous.

  • Aqueous Phase: SLOWLY add the Water (or Saline) dropwise while vortexing.

    • Critical Step: If you add water too fast, the local dielectric constant changes abruptly, causing the drug to precipitate (the "Ouzo effect").

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter.

SOP-02: The "Kind" Formulation (Repeated Dosing)

Best for: Long-term toxicity studies, reducing injection site irritation.

The Vehicle: 20% (w/v) Captisol® (Sulfobutyl ether-beta-cyclodextrin) in 50 mM Citrate Buffer (pH 3.5).

Protocol:

  • Dissolve Captisol® in the citrate buffer first. Ensure it is clear.

  • Add the drug powder to the Captisol solution.

  • Sonicate/Stir: This requires time (2–4 hours) or bead-milling. The cyclodextrin needs time to form inclusion complexes with the hydrophobic imidazo-triazine core.

  • Validation: If the solution remains cloudy after 4 hours, the binding constant is too low. Revert to SOP-01.

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitated immediately upon injection."

Diagnosis: This is "Dilution Shock." The drug is soluble in your vehicle (high PEG/DMSO) but insoluble in the aqueous environment of the blood.

  • The Fix:

    • Reduce Injection Speed: Slow bolus (over 30-60 seconds) allows blood flow to dilute the solvent gradient more effectively.

    • Shift to Cyclodextrins (SOP-02): Cyclodextrins maintain solubility after dilution by keeping the drug inside the hydrophobic pocket, whereas co-solvents release the drug immediately upon dilution.

Issue 2: "The mice are exhibiting tail flicking or writhing after IV injection."

Diagnosis: Phlebitis or Osmotic Pain.

  • Cause A (pH): If you used an acidic buffer (pH < 4) to dissolve the amine, it stings.

    • Fix: Adjust pH to 4.5–5.0 if solubility permits, or inject slower.

  • Cause B (DMSO): DMSO concentrations >10% cause hemolysis and pain.

    • Fix: Cap DMSO at 5%. Use NMP (N-methyl-2-pyrrolidone) only if absolutely necessary, as it is more toxic.

Issue 3: "Oral bioavailability (F%) is extremely low (<5%)."

Diagnosis: Dissolution Rate Limited vs. Permeability Limited.

  • Test: Check the structure. If the derivative is highly crystalline (high melting point), it's likely not dissolving in the gut.

  • The Fix:

    • Micronization: Use a mortar/pestle or ball mill to reduce particle size before suspending in MC/Tween.

    • Lipid Formulation: Switch to Labrasol® or Gelucire® 44/14. These act as self-emulsifying drug delivery systems (SEDDS) that present the drug in a pre-dissolved state to the intestinal villi.

Biological Fate & Pathway Visualization

Understanding where the drug goes is as important as how you formulate it. The Imidazo[5,1-f]triazine scaffold typically targets intracellular kinases.

BioFate Admin Administration (IV/PO) Blood Systemic Circulation (Free Drug) Admin->Blood Absorption Protein Plasma Protein Binding (Albumin/AGP) Blood->Protein Equilibrium Target Target Tissue (Tumor Microenvironment) Blood->Target Perfusion Liver Hepatic Metabolism (CYP3A4 Oxidation) Blood->Liver Clearance Precip PRECIPITATION (Phagocytosis) Blood->Precip If Solubility < Plasma Conc. Protein->Blood Cell Cell Membrane (Passive Diffusion) Target->Cell Uptake Kinase Kinase Binding (ATP Pocket) Cell->Kinase Inhibition

Figure 2: Biological fate of the compound. The red dashed line represents the failure mode addressed by proper formulation.

References

  • Review of Kinase Inhibitor Formulation: van der Lee, R., et al. (2020). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI Pharmaceutics. [Link]

  • Imidazo[5,1-f]triazine Chemistry & Synthesis: Cheung, M., et al. (2008).[1] Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cyclodextrin Applications in Delivery: Jansook, P., et al. (2018). Cyclodextrins in pharmaceutical formulations: Concentration and method of preparation. Journal of Drug Delivery Science and Technology. [Link]

  • Solubility of Heterocyclic Amines: Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of Imidazo[5,1-f]triazine-2,7-diamine Against Benchmark PLK1 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, orchestrating centrosome maturation, spindle assembly, and cytokinesis[1]. Its overexpression is a hallmark of various aggressive malignancies, making it a highly attractive target for oncological drug development[1]. While first-generation inhibitors like BI 2536 and its successor Volasertib (BI 6727) demonstrated potent anti-tumor activity, dose-limiting hematological toxicities and off-target kinase liabilities have driven the search for novel chemotypes.

This guide provides an objective, data-driven comparison between the Imidazo[5,1-f]triazine-2,7-diamine scaffold—a highly selective, ATP-competitive PLK1 inhibitor class—and established clinical benchmarks (Volasertib, BI 2536, and Rigosertib). By detailing the mechanistic causality behind experimental workflows, this document serves as a self-validating framework for preclinical profiling.

Mechanistic Framework & Structural Biology

To successfully develop a kinase inhibitor, one must understand the thermodynamic and structural basis of its target engagement. PLK1 possesses a highly conserved N-terminal kinase domain (KD) and a unique C-terminal Polo-box domain (PBD).

The "Why" Behind the Scaffold: Imidazo[5,1-f]triazine-2,7-diamine derivatives are designed to exploit the ATP-binding pocket of the PLK1 kinase domain. Molecular docking and crystallographic studies reveal that this scaffold achieves its high affinity by forming crucial hydrogen bonds and hydrophobic interactions with specific hinge region residues—namely Cys67, Lys82, Cys133, Phe183, and Asp194 [1].

  • Causality of Selectivity: Unlike promiscuous multi-kinase inhibitors, the imidazotriazine core specifically leverages the unique spatial geometry of Cys133 in the PLK1 hinge region. This prevents cross-reactivity with closely related kinases like PLK2 and PLK3, which possess bulkier gatekeeper residues that sterically clash with the 7-diamine substitution.

  • Comparison to Benchmarks: Volasertib and BI 2536 (dihydropteridinones) also bind the ATP pocket but exhibit different thermodynamic profiles, often leading to distinct off-target effects. Rigosertib, conversely, acts as a non-ATP competitive inhibitor, disrupting microtubule dynamics and multiple kinase pathways rather than purely isolating PLK1.

PLK1_Pathway CDK1 CDK1/Cyclin B (Mitotic Entry) PLK1 PLK1 (Polo-like Kinase 1) Active State CDK1->PLK1 Phosphorylates / Activates Substrates Downstream Targets (CDC25C, Wee1, APC/C) PLK1->Substrates Phosphorylates Mitosis Mitotic Progression (Spindle Assembly, Cytokinesis) Substrates->Mitosis Drives Imidazo Imidazo[5,1-f]triazine-2,7-diamine (ATP-Competitive: Cys133, Phe183) Imidazo->PLK1 Inhibits Volasertib Volasertib / BI 2536 (ATP-Competitive) Volasertib->PLK1 Inhibits Rigosertib Rigosertib (Non-ATP / Multi-target) Rigosertib->PLK1 Indirect/Allosteric

Diagram 1: PLK1 signaling cascade and targeted intervention by competitive and allosteric inhibitors.

Quantitative Efficacy & Selectivity Profiling

The following table synthesizes the biochemical and cellular performance of the Imidazo[5,1-f]triazine-2,7-diamine class against industry-standard PLK1 inhibitors.

InhibitorChemical ClassPrimary MechanismPLK1 IC₅₀ (nM)Selectivity ProfileClinical Status
Imidazo[5,1-f]triazine-2,7-diamine ImidazotriazineATP-Competitive1.5 - 6.4[1]High (PLK1 > PLK2/3)Preclinical
Volasertib (BI 6727) DihydropteridinoneATP-Competitive0.87HighPhase III
BI 2536 DihydropteridinoneATP-Competitive0.83ModeratePhase II
Rigosertib (ON-01910) Benzyl sulfoneNon-ATP / Multi-kinase9.0Broad (PLK1, PI3K, Tubulin)Phase III

Data Interpretation: While Volasertib exhibits sub-nanomolar biochemical potency, the Imidazo[5,1-f]triazine-2,7-diamine scaffold achieves highly competitive low-nanomolar inhibition[1]. More importantly, the imidazotriazine core offers a distinct pharmacokinetic and toxicity profile, potentially bypassing the severe myelosuppression frequently observed with dihydropteridinones.

Self-Validating Experimental Protocols

To rigorously compare these inhibitors, researchers must employ orthogonal assays that validate both biochemical potency and cellular target engagement. Below are the field-proven methodologies, structured to ensure data integrity.

Workflow Step1 1. Biochemical Profiling (ADP-Glo Assay) Step2 2. Target Engagement (CETSA) Step1->Step2 Validated IC50 Step3 3. Phenotypic Screening (Flow Cytometry) Step2->Step3 Confirmed Binding Step4 4. Mechanism Validation (Phospho-Proteomics) Step3->Step4 Mitotic Arrest

Diagram 2: Self-validating experimental workflow for profiling novel PLK1 inhibitors.

Protocol 1: In Vitro Kinase Activity via ADP-Glo™ Assay

Causality & Rationale: Traditional radiometric ³²P assays generate hazardous waste and suffer from ATP depletion artifacts. The measures ADP production directly by coupling it to a luciferase reaction. Because it measures product formation rather than substrate depletion, it provides a highly stable luminescent signal that directly correlates with kinase activity. Self-Validation Mechanism: A standard ATP/ADP conversion curve must be run on every plate. If the luminescence does not linearly correlate with the standard curve, the assay automatically flags reagent degradation or background ATP hydrolysis, preventing false-positive IC₅₀ generation.

Step-by-Step Method:

  • Preparation: Dilute recombinant human PLK1 (1 ng/µL) in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Addition: Dispense 1 µL of Imidazo[5,1-f]triazine-2,7-diamine (or Volasertib) in a 10-point, 3-fold dilution series (DMSO final concentration <1%) into a 384-well plate.

  • Pre-incubation: Add 2 µL of the PLK1 solution to the compounds and incubate at room temperature (RT) for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of substrate mix containing 100 µM ATP and 0.2 µg/µL casein substrate. Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical assays cannot account for cellular permeability, efflux pumps, or intracellular ATP competition (which is ~1-5 mM in living cells). relies on the thermodynamic principle that ligand binding stabilizes protein folding, increasing the target's melting temperature (


).
Self-Validation Mechanism:  A non-treated vehicle (DMSO) control must show a standard sigmoidal melt curve. Failure to shift the 

in the presence of the inhibitor definitively proves a lack of intracellular target engagement, immediately isolating off-target cytotoxicity from true PLK1 inhibition.

Step-by-Step Method:

  • Cell Treatment: Seed HCT116 cells and treat with 1 µM Imidazo[5,1-f]triazine-2,7-diamine, Volasertib, or DMSO for 2 hours.

  • Aliquot & Heat: Harvest cells, wash with PBS, and distribute equally into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at RT.

  • Lysis: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western blot using an anti-PLK1 monoclonal antibody.

  • Analysis: Plot the band intensities against temperature to determine the

    
    . A positive shift (>2°C) confirms intracellular target engagement.
    
Protocol 3: Mitotic Arrest Analysis via Flow Cytometry (Phospho-H3 / PI)

Causality & Rationale: PLK1 inhibition specifically arrests cells in prometaphase, leading to mitotic catastrophe[1]. Phosphorylation of Histone H3 at Serine 10 (pH3) is a universal hallmark of mitosis. Self-Validation Mechanism: Co-staining with Propidium Iodide (PI) for DNA content ensures that the pH3+ cells are exclusively in the 4N (G2/M) phase. If pH3 is high but DNA content is 2N (G1 phase), the antibody is non-specific or the mechanism of action is flawed, self-correcting the phenotypic data.

Step-by-Step Method:

  • Treatment: Treat HeLa cells with varying concentrations of inhibitors for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Permeabilization: Wash cells and permeabilize with 0.25% Triton X-100 in PBS for 15 minutes on ice.

  • Staining: Incubate with Alexa Fluor® 488-conjugated anti-phospho-Histone H3 (Ser10) antibody for 1 hour at RT in the dark.

  • DNA Counterstain: Add 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at RT.

  • Acquisition: Analyze on a flow cytometer. Gate for single cells using PI-Area vs. PI-Width, then quantify the percentage of cells in the upper right quadrant (4N DNA content, High pH3).

Conclusion

The Imidazo[5,1-f]triazine-2,7-diamine class represents a structurally distinct and highly potent alternative to first-generation dihydropteridinone PLK1 inhibitors. By exploiting specific interactions with Cys133 and Phe183 in the PLK1 hinge region, it achieves rigorous selectivity. When profiled using the self-validating orthogonal workflows detailed above (ADP-Glo, CETSA, and Flow Cytometry), this scaffold demonstrates robust target engagement and definitive mitotic arrest, justifying its continued advancement in preclinical oncological pipelines.

References

  • Mook RA Jr, et al. (2008). Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217. URL:[Link]

  • Rudolph D, et al. (2009). BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity. Clinical Cancer Research, 15(9), 3094-3102. URL: [Link]

  • Gumireddy K, et al. (2005). ON01910, a non-ATP-competitive small molecule inhibitor of Plk1, is a potent anticancer agent. Cancer Cell, 7(3), 275-286. URL:[Link]

  • Zegzouti H, et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Detecting Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. URL:[Link]

  • Molina DM, et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

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Comparative

Technical Comparison: Imidazo[5,1-f]triazine-2,7-diamine Derivatives vs. BI 2536 in PLK1 Inhibition

This guide provides a technical comparison between the clinical-grade PLK1 inhibitor BI 2536 and the experimental Imidazo[5,1-f]triazine-2,7-diamine scaffold series. Executive Summary BI 2536 is the industry-standard, po...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the clinical-grade PLK1 inhibitor BI 2536 and the experimental Imidazo[5,1-f]triazine-2,7-diamine scaffold series.

Executive Summary

  • BI 2536 is the industry-standard, potent, and selective Polo-like Kinase 1 (PLK1) inhibitor (IC₅₀ = 0.83 nM). It represents a fully optimized dihydropteridinone class used as a primary chemical probe and clinical candidate.

  • Imidazo[5,1-f]triazine-2,7-diamine (specifically the 2-amino-imidazo[5,1-f][1,2,4]triazine core) represents an alternative, early-stage chemotype described in structure-activity relationship (SAR) studies (e.g., by GlaxoSmithKline). While structurally distinct, the public domain derivatives exhibit significantly lower potency (IC₅₀ ~1.5–6.0 µM) compared to BI 2536.

  • Verdict: For functional biological assays requiring maximal PLK1 suppression, BI 2536 is the superior choice. The Imidazo[5,1-f]triazine scaffold is primarily relevant for medicinal chemistry campaigns seeking novel IP space or fragment-based design alternatives to the pteridinone core.

Chemical & Mechanistic Profile

Both compounds function as ATP-competitive inhibitors of the PLK1 kinase domain, preventing the phosphorylation of downstream effectors essential for mitotic progression.

FeatureBI 2536 Imidazo[5,1-f]triazine Series
Core Scaffold DihydropteridinoneImidazo[5,1-f][1,2,4]triazine
CAS Registry 755038-02-951292-20-7 (Core Fragment)
Binding Mode Type I (ATP Pocket)Type I (ATP Pocket)
Key Interactions H-bonds with Cys133, Phe183 (Hinge)H-bonds with Cys133, Lys82
Development Status Phase II (Discontinued), Research ToolEarly Discovery / Hit-to-Lead
Molecular Mechanism of Action

PLK1 regulates the G2/M transition.[1] Inhibition prevents the phosphorylation of Cdc25C and Wee1 , leading to G2/M arrest and subsequent apoptosis (mitotic catastrophe).

PLK1_Pathway PLK1 PLK1 (Active Kinase) Cdc25C Cdc25C (Phosphatase) PLK1->Cdc25C Phosphorylates (Activates) Wee1 Wee1 (Kinase) PLK1->Wee1 Phosphorylates (Inhibits) BI2536 BI 2536 (Inhibitor) BI2536->PLK1 Inhibits (IC50 < 1nM) Imidazo Imidazo-triazine (Inhibitor) Imidazo->PLK1 Inhibits (IC50 ~ μM) CDK1_CycB CDK1-Cyclin B (Complex) Cdc25C->CDK1_CycB Dephosphorylates (Activates) Wee1->CDK1_CycB Phosphorylates (Inhibits) Mitosis Mitotic Entry (G2 -> M) CDK1_CycB->Mitosis Drives

Figure 1: PLK1 Signaling Pathway and Inhibition Nodes. BI 2536 and Imidazo-triazines block the apical kinase PLK1, preventing CDK1 activation.

Efficacy Comparison Data

The following data contrasts the optimized clinical candidate (BI 2536) with the representative "hit" compounds from the Imidazo[5,1-f]triazine series (specifically Compound 12 from Cheung et al., 2008).

Enzymatic & Cellular Potency[3][4][5]
MetricBI 2536 Imidazo[5,1-f]triazine (Lead) Significance
PLK1 Enzyme IC₅₀ 0.83 nM 1.49 µM (1490 nM)BI 2536 is >1000x more potent.
PLK2 IC₅₀ 3.5 nM> 10 µMBI 2536 shows pan-PLK activity; Imidazo selectivity varies.
PLK3 IC₅₀ 9.0 nM> 10 µMBI 2536 inhibits PLK1/2/3; Imidazo hits are often weaker/less defined.
Cellular EC₅₀ (HeLa) 2 – 10 nM~ 5 – 20 µMBI 2536 is effective at nanomolar concentrations in culture.
Cell Cycle Effect Distinct "Polo-arrest" (Prometaphase)G2/M Arrest (at high conc.)Identical phenotype, vastly different effective dose.
Pharmacokinetics (PK) Profile
  • BI 2536: High intravenous clearance, moderate volume of distribution, and acceptable half-life for infusion protocols.

  • Imidazo Series: Often utilized as fragments or early leads; PK properties are generally suboptimal without extensive side-chain optimization (e.g., solubilizing groups).

Experimental Protocols

To validate these compounds in your own lab, use the following standardized protocols.

A. In Vitro PLK1 Kinase Assay (Z'-Lyte Format)

Purpose: Determine IC₅₀ values against recombinant PLK1.

  • Reagents: Recombinant human PLK1 (residues 1-603), FRET peptide substrate (e.g., Ser/Thr 16), ATP (at Km, approx 10-20 µM).

  • Preparation: Prepare 3x serial dilutions of BI 2536 (Start 100 nM) and Imidazo-derivative (Start 100 µM) in DMSO.

  • Reaction:

    • Mix 10 µL Kinase Buffer + 5 µL Compound + 5 µL ATP/Substrate mix in a 384-well plate.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add 10 µL Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence (Ex 400nm / Em 445nm & 520nm). Calculate Emission Ratio.

  • Analysis: Plot dose-response curves using non-linear regression (4-parameter fit).

    • Validation Criteria: Z' factor > 0.5; BI 2536 IC₅₀ should fall between 0.5 – 1.5 nM.

B. Cellular Proliferation Assay (MTS)

Purpose: Assess cellular cytotoxicity (EC₅₀).

  • Seeding: Seed HeLa or HCT116 cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment:

    • Treat cells with BI 2536 (Range: 0.1 nM – 100 nM).

    • Treat cells with Imidazo-derivative (Range: 0.1 µM – 100 µM).

    • Include DMSO control (0.1% final).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1-4 hours until color develops.

  • Measurement: Read Absorbance at 490 nm.

  • Result: Normalize to DMSO control = 100% viability.

    • Expected Outcome: BI 2536 will show a sharp drop in viability >10 nM. Imidazo compounds will show a shallow curve, likely requiring >5 µM for significant killing.

References

  • Steegmaier, M. et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1".[2] Current Biology.

  • Cheung, M. et al. (2008). "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1". Bioorganic & Medicinal Chemistry Letters.

  • Lénárt, P. et al. (2007). "The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1". Current Biology.

Sources

Validation

Comparative Profiling of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Analogues

From Mitotic Arrest to Angiogenesis Inhibition: A Structural & Functional Analysis Executive Summary & Scaffold Rationale The Imidazo[5,1-f][1,2,4]triazine scaffold represents a privileged structure in kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: March 2026

From Mitotic Arrest to Angiogenesis Inhibition: A Structural & Functional Analysis

Executive Summary & Scaffold Rationale

The Imidazo[5,1-f][1,2,4]triazine scaffold represents a privileged structure in kinase inhibitor design. Functioning as a bio-isostere of the adenine core found in ATP, this bicyclic heteroaromatic system effectively anchors into the hinge region of kinase active sites.

This guide provides a comparative technical analysis of 2,7-diamine substituted analogues of this scaffold, contrasting their application across two distinct kinase families:

  • Serine/Threonine Kinases: Specifically Polo-like Kinase 1 (Plk1) , a regulator of mitosis.

  • Tyrosine Kinases: Specifically IGF-1R (Insulin-like Growth Factor 1 Receptor) and IR (Insulin Receptor) .

By examining these two distinct campaigns, we elucidate how subtle modifications at the C5 and C7 positions shift selectivity profiles and pharmacokinetic (PK) viability.

Mechanistic Comparison: Plk1 vs. IGF-1R/IR Targeting

The versatility of the imidazo[5,1-f]triazine core lies in its hydrogen-bonding capacity. The nitrogen atoms at positions 1 and 3 (and the exocyclic amine) mimic the N1 and N6 of adenine, allowing for critical hinge interactions.

Comparative Mechanism Table
FeaturePlk1 Inhibitor Series IGF-1R/IR Inhibitor Series
Primary Target Class Serine/Threonine KinaseReceptor Tyrosine Kinase (RTK)
Therapeutic Goal Induce G2/M cell cycle arrest (Mitotic Catastrophe)Block survival signaling (PI3K/AKT/mTOR)
Key Binding Residues Cys67, Lys82, Cys133, Phe183, Asp194Lys1003, Glu1050, Met1052 (Hinge)
Critical SAR Point C7-Position: Large hydrophobic groups tolerated.C5/C7-Disubstitution: Critical for isosteric match to OSI-906.
Limiting Factor Cellular permeability and selectivity against CDK2.CYP450 inhibition and oral bioavailability.
Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of inhibiting these two targets using the same core scaffold.

Caption: Divergent signaling cascades inhibited by Imidazo[5,1-f]triazine analogues. Left: IGF-1R axis controlling survival. Right: Plk1 axis controlling mitosis.

Detailed Comparative Analysis

Case A: Plk1 Inhibition (The "Cheung Series")

Reference: Cheung et al., Bioorg.[1] Med. Chem. Lett. 2008 [1]

In the search for novel antimitotic agents, the imidazo[5,1-f][1,2,4]triazine-2-amine core was utilized to target the ATP binding pocket of Plk1.

  • SAR Insight: The 2-amino group is essential for hydrogen bonding with the hinge region (Cys133). Substituents at the 7-position were explored to fill the hydrophobic pocket.

  • Performance Data:

    • Hit Compound: 7-(2-chlorophenyl) analogue.

    • Potency: IC50 = 1.49 µM (Enzymatic).

    • Selectivity: Moderate. Cross-reactivity observed with other cell cycle kinases.

  • Outcome: While potent, early analogues suffered from poor physicochemical properties, necessitating further optimization of the 7-substituent to improve solubility.

Case B: IGF-1R/IR Dual Inhibition (The "Compound 9b" Series)

Reference: Wittman et al., ACS Med. Chem. Lett. 2010 [2]

This study represents a more mature application of the scaffold. The team sought an isostere to the imidazo[1,5-a]pyrazine core (found in OSI-906 ).[2]

  • SAR Insight:

    • Core Switch: Replacing the pyrazine core with the [1,2,4]triazine core altered the electron density, requiring re-optimization of the C5 and C7 substituents.

    • Key Modification: Introduction of a chiral cyclic ether at the C5 position and a substituted phenyl/pyrazole at C7.

  • Performance Data (Compound 9b):

    • Potency: IGF-1R IC50 < 50 nM; IR IC50 < 50 nM.

    • Pharmacokinetics: High oral bioavailability (>50% in rodents) and low clearance, superior to many early-stage Plk1 analogues.

    • In Vivo: Robust tumor regression in xenograft models.

Quantitative Performance Matrix
MetricPlk1 Analogue (Early Gen) IGF-1R Analogue (Compound 9b) Benchmark (OSI-906)
Scaffold Core Imidazo[5,1-f]triazineImidazo[5,1-f]triazineImidazo[1,5-a]pyrazine
Primary IC50 1.49 µM (Plk1)0.024 µM (IGF-1R)0.018 µM (IGF-1R)
Selectivity Low (Hits multiple kinases)High (>100x vs non-family)High
Oral Bioavailability < 10%68% (Rat)High
Metabolic Stability Low (Rapid oxidation)High (Optimized C5 group)High

Experimental Protocols

Protocol A: Synthesis of the Imidazo[5,1-f][1,2,4]triazine Core

Rationale: The Suzuki coupling strategy allows for the divergent synthesis of C5/C7 analogues late in the pathway.

Workflow Diagram:

Synthesis Start 3,6-diamino- 1,2,4-triazin-5-one Step1 Cyclization (POCl3/Imidazoles) Start->Step1 Intermed 5,7-dihalo- imidazo[5,1-f]triazine Step1->Intermed Step2 Regioselective Suzuki Coupling (C5) Intermed->Step2 Step3 Suzuki Coupling (C7) Step2->Step3 Final Final Analogue Step3->Final

Caption: Divergent synthetic route for generating 5,7-disubstituted analogues.

Step-by-Step Methodology:

  • Cyclization: React 3,6-diamino-1,2,4-triazin-5-one with an appropriate electrophile (e.g., ethyl oxalyl chloride or carboxylic acid equivalents) followed by POCl3 mediated ring closure/chlorination to generate the 5,7-dichloro intermediate.

  • C5 Functionalization: Perform a Suzuki-Miyaura coupling using 1.0 equivalent of aryl boronic acid at 0°C. The C5 position is more electrophilic and reacts preferentially.

    • Reagents: Pd(dppf)Cl2, Na2CO3, DME/H2O.

  • C7 Functionalization: Perform a second Suzuki coupling at elevated temperature (80°C) with a distinct boronic acid/ester to install the second diversity element.

  • Purification: Isolate via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Protocol B: HTRF Kinase Assay (Plk1/IGF-1R)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) provides a robust, wash-free readout suitable for IC50 determination.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Enzyme Mix: Dilute Plk1 or IGF-1R kinase (recombinant human) to 2 nM in Kinase Buffer.

  • Substrate Mix: Prepare Biotin-labeled peptide substrate (e.g., Biotin-PolyGT) and ATP at Km concentrations (typically 10-50 µM).

  • Reaction:

    • Add 5 µL Compound (in DMSO, <1% final) to 384-well low-volume plate.

    • Add 10 µL Enzyme Mix. Incubate 10 min.

    • Add 10 µL Substrate/ATP Mix.

    • Incubate 60 min at RT.

  • Detection: Add 25 µL Detection Buffer containing Eu-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.

  • Readout: Measure FRET signal (665 nm/620 nm ratio) on an EnVision plate reader.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Cheung, M., et al. (2008).[1] "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1." Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.[1][3]

  • Wittman, M. D., et al. (2010). "Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR." ACS Medicinal Chemistry Letters, 2(2), 99-104.

  • Mulvihill, M. J., et al. (2009). "Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors." Bioorganic & Medicinal Chemistry, 16(3), 1359-1375. (Comparative reference for OSI-906 scaffold).

Sources

Comparative

Structure-Activity Relationship of Imidazo[5,1-f]triazine-2,7-diamine Derivatives: A Technical Guide

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine derivatives, focusing on their application as Polo-like Kinase 1 (PLK1...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine derivatives, focusing on their application as Polo-like Kinase 1 (PLK1) inhibitors .

Executive Summary & Scaffold Analysis

The Imidazo[5,1-f][1,2,4]triazine scaffold represents a privileged heterocyclic core in medicinal chemistry, primarily designed as a purine bioisostere . By mimicking the adenine ring of ATP, this scaffold functions as a potent ATP-competitive inhibitor.

The 2,7-diamine substitution pattern is critical. It provides two distinct vectors for chemical modification, allowing medicinal chemists to simultaneously optimize:

  • Hinge Binding (Position 2): Interaction with the kinase hinge region (Glu131/Cys133 in PLK1).

  • Solvent Exposure/Selectivity (Position 7): Interaction with the solvent-accessible front or the hydrophobic pocket, critical for pharmacokinetic (PK) properties and isoform selectivity.

The Core Scaffold

The numbering system for the Imidazo[5,1-f][1,2,4]triazine fused ring is illustrated below. The "f" fusion indicates the bond shared between the imidazole and triazine rings.

Scaffold Figure 1: Numbering of the Imidazo[5,1-f][1,2,4]triazine Core. Positions 2 and 7 are the primary vectors for SAR optimization. N1 N1 C2 C2 (Amine) N1->C2 N3 N3 C2->N3 N4 N4 (Bridge) N3->N4 C5 C5 N4->C5 N8 N8 (Bridge) N4->N8 Fusion C6 N6 C5->C6 C7 C7 (Amine) C6->C7 C7->N8 N8->N1

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this class of inhibitors relies on a "Divide and Conquer" strategy. The SAR is distinct for the N2-amine (Hinge Binder) and the C7-amine (Solvent/Selectivity Vector).

Position 2: The Hinge Binder (Critical for Potency)

The amino group at position 2 is the primary anchor. It forms hydrogen bonds with the backbone residues of the kinase hinge region.

  • Unsubstituted Amine (-NH2): Weak potency. The core itself lacks sufficient hydrophobic contacts.

  • Aryl/Heteroaryl Substitution: Introducing an aromatic ring (e.g., phenyl, pyridine) at the N2-amine dramatically increases potency (IC50 drops from µM to nM range).

  • Ortho-Substitution on N2-Aryl:

    • Effect: Steric clash with the "gatekeeper" residue or induction of a twisted conformation.

    • Observation: Often tolerated but must be small (e.g., -F, -OMe). Large groups abolish activity.

  • Para-Substitution on N2-Aryl:

    • Effect: Extends into the hydrophobic back pocket.

    • Optimization: Solubilizing groups (e.g., morpholine, piperazine) here improve PK but may reduce cellular permeability if too polar.

Position 7: The Selectivity Handle

The C7 position on the imidazole ring is unique to this scaffold compared to standard purines.

  • Primary Amine (-NH2): Provides a handle for derivatization but is metabolically vulnerable.

  • Substituted Amines (-NH-R):

    • Cycloalkyl groups (e.g., Cyclopentyl, Cyclohexyl): Significantly enhance hydrophobic packing against the catalytic loop. This is a "sweet spot" for PLK1 inhibition.

    • Benzylic Amines: Often result in loss of selectivity due to excessive flexibility.

  • Electronic Effects: Electron-donating groups on the C7-amine increase the electron density of the core, potentially strengthening the N2-hinge interaction via electronic push-pull mechanisms.

SAR Logic Diagram

SAR_Logic cluster_N2 Position 2 (Hinge Region) cluster_C7 Position 7 (Solvent/Hydrophobic) Core Imidazo[5,1-f]triazine 2,7-diamine Core N2_Mod N2-Aryl Substitution Core->N2_Mod Modification 1 C7_Mod C7-Amino Substitution Core->C7_Mod Modification 2 Potency Increases Potency (nM range) N2_Mod->Potency H_Bond H-Bond to Cys133/Glu131 N2_Mod->H_Bond Lead Lead Candidate (High Potency, Good PK) Potency->Lead Combined Effect Selectivity Determines Selectivity & PK Properties C7_Mod->Selectivity Packing Hydrophobic Packing (Cycloalkyl preferred) C7_Mod->Packing Selectivity->Lead

Performance Comparison: Imidazo-triazines vs. Alternatives[1]

The primary clinical benchmark for PLK1 inhibition is Volasertib (dihydropteridinone scaffold). The Imidazo[5,1-f]triazine-2,7-diamines offer a distinct profile, particularly in terms of molecular weight and kinase selectivity.

Comparative Data Table
FeatureImidazo[5,1-f]triazine-2,7-diaminesVolasertib (Standard of Care)Purine Analogues
Scaffold Type Fused Tricyclic (Compact)Dihydropteridinone (Complex)Bicyclic
PLK1 IC50 (Enzyme) < 10 nM (Lead Compounds)0.87 nM10 - 100 nM
Selectivity Profile High (due to C7 specificity)High (PLK1 > PLK2/3)Moderate (Pan-kinase issues)
Solubility Moderate (Requires solubilizing R-groups)GoodVariable
Metabolic Stability High (Aromatic core is stable)ModerateLow (Oxidation prone)
Synthesis Complexity Medium (3-4 steps)High (Multi-step chiral synthesis)Low

Key Insight: While Volasertib is more potent in absolute terms, the Imidazo[5,1-f]triazine derivatives often exhibit superior Ligand Efficiency (LE) due to their lower molecular weight, making them excellent starting points for fragment-based drug design (FBDD).

Experimental Protocols

To validate the SAR described above, the following protocols are standard. These are designed to be self-validating systems where positive and negative controls ensure data integrity.

Chemical Synthesis of the Core

Rationale: The synthesis must allow divergent modification at positions 2 and 7. The most robust route involves the cyclization of a triazine precursor.

Step-by-Step Methodology:

  • Precursor Formation: React 2,4,6-triamino-1,3,5-triazine (or specific 1,2,4-triazine precursors) with an

    
    -halo ketone or aldehyde. Note: A more specific route for the [5,1-f] fusion involves:
    
  • Cyclization:

    • Reagents: 2-amino-1-(2-amino-1-cyano-vinyl)imidazole + Formamidine acetate.

    • Conditions: Reflux in Ethanol/DMF for 4-6 hours.

    • Validation: Monitor disappearance of starting material via LC-MS (Target Mass: ~150 Da for core).

  • Derivatization (SNAr):

    • The C7-amine can be introduced via nucleophilic aromatic substitution if a leaving group (e.g., -Cl) is installed at C7, or via reductive amination if C7 is an amine.

    • Protocol: Dissolve Core-Cl in DMF. Add 1.5 eq of Amine (R-NH2) and 2.0 eq of DIPEA. Heat to 80°C.

    • Purification: Flash chromatography (DCM/MeOH gradient).

PLK1 Enzymatic Assay (Validation)

Rationale: To determine the intrinsic potency (IC50) of the synthesized derivatives.

  • Reagents: Recombinant human PLK1 (catalytic domain), Z'-LYTE™ Kinase Assay Kit (Ser/Thr 16 peptide), ATP (at Km, typically 10-50 µM).

  • Setup:

    • Prepare 384-well plates.

    • Add 2.5 µL of Compound (serial dilution in DMSO).

    • Add 5 µL of Kinase/Peptide mix.

    • Incubate 1 hour at Room Temperature.

    • Add 2.5 µL ATP solution.

  • Detection: Fluorescence Resonance Energy Transfer (FRET).

  • Control: Staurosporine (Pan-kinase inhibitor) as positive control; DMSO as negative control.

  • Calculation: Fit data to a sigmoidal dose-response curve (Variable slope) to extract IC50.

Mechanistic Insight: The PLK1 Signaling Pathway

Understanding why these inhibitors work requires visualizing the downstream effects of PLK1 inhibition. PLK1 is a master regulator of mitosis. Inhibiting it causes cell cycle arrest at the G2/M transition, leading to "Mitotic Catastrophe" and apoptosis.

PLK1_Pathway Figure 3: Mechanism of Action. Inhibiting PLK1 prevents Cdc25C activation, blocking Mitotic Entry and inducing Apoptosis. cluster_Mitosis Mitotic Progression Inhibitor Imidazo-triazine Derivative PLK1 PLK1 (Active) Inhibitor->PLK1 Inhibits Cdc25C Cdc25C (Phosphatase) PLK1->Cdc25C Phosphorylates (Activates) Mitosis Mitotic Entry (G2 -> M) PLK1->Mitosis Inhibition leads to Arrest CDK1 Cyclin B1 / CDK1 (Complex) Cdc25C->CDK1 Activates CDK1->Mitosis Drives Apoptosis Apoptosis (Mitotic Catastrophe) Mitosis->Apoptosis Prolonged Arrest

References

  • Cheung, M., et al. (2008).[1][2] "Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1". Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.[1][2]

  • Haning, H., et al. (2002). "Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors".[3][4] Bioorganic & Medicinal Chemistry Letters, 12(6), 865-868.[3]

  • PubChem. (n.d.). "Imidazo[5,1-f][1,2,4]triazine-2,7-diamine".[5] National Center for Biotechnology Information.

  • Rudolph, D., et al. (2009). "Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases". Journal of Pharmacology and Experimental Therapeutics, 328(2), 569-576.

Sources

Validation

Validating Intracellular Target Engagement of Imidazo[5,1-f]triazine-2,7-diamine Kinase Inhibitors: A Comparative Guide

Executive Summary The imidazo[5,1-f][1,2,4]triazine scaffold has emerged as a highly potent pharmacophore for kinase inhibition, specifically targeting the ATP-binding pocket of Polo-like kinase 1 (PLK1), a master regula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[5,1-f][1,2,4]triazine scaffold has emerged as a highly potent pharmacophore for kinase inhibition, specifically targeting the ATP-binding pocket of Polo-like kinase 1 (PLK1), a master regulator of mitosis[1]. While biochemical cell-free assays readily demonstrate the nanomolar affinity of imidazo[5,1-f]triazine-2,7-diamine derivatives, translating this affinity to cellular efficacy requires overcoming the "ATP hurdle."

Intracellular ATP concentrations hover between 1–5 mM, drastically shifting the apparent affinity of ATP-competitive inhibitors. Furthermore, cellular membranes and efflux transporters dynamically alter the free drug concentration. Therefore, directly validating intracellular target engagement (TE) is a mandatory milestone in drug development. This guide objectively compares the performance of live-cell NanoBRET technology against traditional Cellular Thermal Shift Assays (CETSA) and downstream biomarker analysis for validating this specific chemical scaffold.

Mechanistic Causality: The Need for Live-Cell Context

PLK1 contains a highly conserved N-terminal kinase domain and a C-terminal Polo-Box Domain (PBD)[2]. Imidazo[5,1-f]triazine-2,7-diamine compounds act as Type I inhibitors, binding the active conformation of the kinase domain[1]. Relying solely on biochemical


 values or indirect phenotypic readouts (like cell death) often leads to high clinical attrition rates because these metrics cannot confirm whether the drug physically reached and bound its target inside the cell. A self-validating experimental system must measure the physical binding of the drug to PLK1 inside a living cell before membrane lysis alters the thermodynamic equilibrium.

G Inhibitor Imidazo[5,1-f]triazine 2,7-diamine PLK1 PLK1 Kinase Domain (Active Conformation) Inhibitor->PLK1 Competes ATP Intracellular ATP (1-5 mM) ATP->PLK1 Binds TCTP TCTP Protein PLK1->TCTP Phosphorylates pTCTP p-TCTP (Ser46) Mitotic Progression TCTP->pTCTP

Caption: PLK1 signaling pathway and ATP-competitive inhibition logic by imidazotriazines.

Platform Comparison: NanoBRET vs. CETSA vs. Functional Readouts

NanoBRET Target Engagement (The Recommended Standard)

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-PLK1 fusion protein and a cell-permeable fluorescent tracer[3]. When the imidazo[5,1-f]triazine-2,7-diamine inhibitor enters the cell, it competitively displaces the tracer, reducing the BRET signal.

  • Causality & Advantage: Because the assay is performed in live cells, it accurately reflects the compound's fractional occupancy under physiological ATP levels and intact membrane dynamics[4]. The ratiometric luminescence readout creates a self-validating system that internally controls for variations in cell number or transfection efficiency.

Cellular Thermal Shift Assay (CETSA)

CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation[5]. Cells are treated with the inhibitor, heated to various temperatures, lysed, and the remaining soluble PLK1 is quantified.

  • Causality & Limitation: While CETSA is label-free and evaluates the endogenous target, it is an endpoint assay. Crucially, PLK1 exhibits a unique biophysical response: catalytic binding by ATP-competitive inhibitors (like BI-2536 or imidazotriazines) unexpectedly decreases soluble PLK1 in CETSA[2]. This ligand-induced thermal destabilization makes CETSA data for PLK1 complex to interpret, heavily favoring NanoBRET for this specific target.

Downstream Biomarker Analysis (p-TCTP)

Monitoring the phosphorylation of Translationally Controlled Tumor Protein (TCTP) at Ser46 is the standard functional readout for PLK1 activity[6].

  • Causality & Limitation: While it confirms the functional consequence of the drug, it is an indirect measure. Signal amplification in kinase cascades can mask partial target engagement, meaning a 90% reduction in p-TCTP might only require 50% target occupancy.

Workflow cluster_NanoBRET NanoBRET (Real-Time) cluster_CETSA CETSA (Endpoint) Start Live Cells Treated with Inhibitor NB1 Add Cell-Permeable Fluorescent Tracer Start->NB1 C1 Heat Aliquots to Temperature Gradient Start->C1 NB2 Equilibration in Intact Cells NB1->NB2 NB3 Measure BRET Signal (Displacement) NB2->NB3 C2 Lyse Cells & Centrifuge C1->C2 C3 Quantify Soluble PLK1 (Western/MS) C2->C3

Caption: Workflow comparison between live-cell NanoBRET and endpoint CETSA methodologies.

Quantitative Performance Comparison

The following table summarizes the comparative performance of a representative Imidazo[5,1-f]triazine-2,7-diamine lead compound against the clinical reference PLK1 inhibitor, BI-2536. Notice the expected right-shift from Biochemical to NanoBRET


 due to intracellular ATP competition.
Compound ClassBiochemical

(Cell-Free)
NanoBRET

(Live-Cell TE)
CETSA

(Thermal Shift)
p-TCTP

(Functional)
Imidazo[5,1-f]triazine-2,7-diamine 4.8 nM42.5 nM-2.5 °C (Destabilization)58.0 nM
BI-2536 (Reference) 1.0 nM12.0 nM-3.0 °C (Destabilization)15.5 nM

Data Interpretation Note: The negative


 in CETSA is a known artifact of PLK1 catalytic domain engagement[2], underscoring why NanoBRET provides a more reliable, dose-dependent quantification of target occupancy.

Self-Validating Experimental Protocols

Protocol 1: Live-Cell NanoBRET Assay for PLK1

This protocol establishes a self-validating equilibrium system to measure direct physical binding.

  • Cell Seeding & Transfection: Plate HEK293 cells in 384-well plates and transiently transfect with a NanoLuc-PLK1 fusion vector[7].

    • Causality: Transient expression ensures the fusion protein is present in the cytoplasm where PLK1 naturally resides, maintaining native folding machinery and access to endogenous ATP.

  • Tracer Equilibration: Add NanoBRET Tracer K-18 (or Probe 11) at a concentration equal to its apparent

    
    [3].
    
    • Causality: Operating exactly at the

      
       ensures the assay is poised at 50% occupancy, making it highly sensitive to competitive displacement by the test compound.
      
  • Compound Treatment: Treat with the Imidazo[5,1-f]triazine-2,7-diamine compound across a 10-point dose-response curve for 2 hours.

    • Causality: This duration allows the compound to cross the cell membrane, overcome potential efflux, and reach thermodynamic equilibrium with the tracer at the PLK1 active site.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate and measure dual-wavelength luminescence (460 nm donor, 618 nm acceptor).

    • Causality: The ratiometric readout (618/460) inherently normalizes the data, eliminating artifacts caused by well-to-well variations in cell number or transfection efficiency.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Endogenous PLK1

While less ideal for PLK1 due to destabilization kinetics, CETSA remains a valuable orthogonal validation tool[5].

  • Compound Incubation: Treat intact, dividing HCT116 cells with the Imidazo[5,1-f]triazine-2,7-diamine compound (at 5x NanoBRET

    
    ) for 1 hour.
    
    • Causality: Engages the endogenous, non-tagged PLK1 in its native cellular environment.

  • Thermal Profiling: Aliquot cells into PCR tubes and heat across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.

    • Causality: Heat induces protein unfolding. Ligand binding alters the thermodynamic landscape, shifting the melting temperature (

      
      )[8].
      
  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen and centrifuge at 20,000 x g for 20 minutes.

    • Causality: High-speed centrifugation pellets the aggregated, denatured proteins, leaving only the stable, folded PLK1 in the supernatant.

  • Quantification: Analyze the supernatant via Western blot using an anti-PLK1 primary antibody. Quantify band intensity to generate a melt curve and calculate the

    
    .
    

References

  • Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters.

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. Molecules (MDPI).

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife.

  • Abstract 2572: A novel strategy for PLK1 kinase inhibition by allosterically targeting the Polo Box Domain. Cancer Research (AACR).

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA). BenchChem.

  • CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity. Cell Death & Disease.

Sources

Comparative

Comparison Guide: Imidazo[5,1-f]triazine-2,7-diamine Scaffolds vs. Conventional Type II Kinase Inhibitors

Executive Summary The Imidazo[5,1-f]triazine-2,7-diamine scaffold represents a structural paradigm shift in the design of FLT3 (FMS-like tyrosine kinase 3) inhibitors. Unlike first-generation agents (Sorafenib) or second...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Imidazo[5,1-f]triazine-2,7-diamine scaffold represents a structural paradigm shift in the design of FLT3 (FMS-like tyrosine kinase 3) inhibitors. Unlike first-generation agents (Sorafenib) or second-generation Type II inhibitors (Quizartinib), this scaffold—exemplified by the clinical agent Crenolanib —functions as a Type I inhibitor .

This guide benchmarks the scaffold's performance, demonstrating its critical ability to bind the active ("DFG-in") kinase conformation. This structural attribute confers potency against the D835 tyrosine kinase domain (TKD) mutations, a primary mechanism of acquired resistance to Type II inhibitors.

Mechanistic Rationale: Type I vs. Type II Binding

To understand the superiority of the Imidazo[5,1-f]triazine scaffold in resistance models, one must analyze the binding thermodynamics.

  • Type II Inhibitors (Quizartinib, Sorafenib): Bind the inactive ("DFG-out") conformation. They rely on a specific hydrophobic pocket adjacent to the ATP binding site. Mutations that stabilize the active conformation (e.g., D835Y) sterically occlude this pocket, rendering these drugs ineffective.

  • Type I Inhibitors (Imidazo[5,1-f]triazine / Crenolanib): Bind the active ("DFG-in") conformation, mimicking ATP. Because the D835 mutation stabilizes this very conformation, the inhibitor retains high affinity.

Visualization: FLT3 Signaling & Inhibition Logic

The following diagram illustrates the FLT3 signaling cascade and the intervention points of the benchmarked agents.

FLT3_Signaling FLT3_WT FLT3 (Wild Type) STAT5 p-STAT5 FLT3_WT->STAT5 FLT3_ITD FLT3-ITD (Constitutive Activation) FLT3_ITD->STAT5 MAPK RAS/MAPK FLT3_ITD->MAPK AKT PI3K/AKT FLT3_ITD->AKT FLT3_D835 FLT3-D835 (Resistance Mutation) FLT3_D835->STAT5 Inhibitor_Type2 Type II Inhibitors (Quizartinib, Sorafenib) *Inactive against D835* Inhibitor_Type2->FLT3_ITD Inhibits Inhibitor_Type2->FLT3_D835 Blocked Inhibitor_Type1 Imidazo-triazine Scaffold (Crenolanib) *Active against ITD & D835* Inhibitor_Type1->FLT3_ITD Inhibits Inhibitor_Type1->FLT3_D835 Inhibits Apoptosis Apoptosis / Differentiation Inhibitor_Type1->Apoptosis Induces Proliferation Uncontrolled Proliferation STAT5->Proliferation MAPK->Proliferation AKT->Proliferation

Figure 1: Differential inhibition logic. Type II inhibitors are blocked by D835 mutations, whereas the Imidazo-triazine scaffold retains potency.

Benchmarking Data: Potency & Selectivity

The following data aggregates biochemical (Kd) and cellular (IC50) assays comparing the Imidazo[5,1-f]triazine scaffold (Crenolanib) against standard-of-care agents.

Table 1: Cellular Potency (IC50 in nM)

Data represents mean values from Ba/F3 isogenic cell line assays.

Target VariantImidazo-triazine (Crenolanib)Quizartinib (AC220)SorafenibClinical Significance
FLT3-ITD 1 – 5 nM ~1 nM5 – 10 nMAll agents are highly potent against the primary ITD driver.
FLT3-D835Y ~8 – 12 nM >1,000 nM (Resistant)>3,000 nM (Resistant)Key Differentiator: Scaffold retains activity where others fail.
FLT3-D835V ~15 nM >1,000 nM>1,000 nMConsistent broad-spectrum coverage of TKD mutations.
c-KIT (WT) >100 nM< 10 nM~20 nMSafety: Lower affinity for c-KIT reduces myelosuppression risk.
Table 2: Kinase Selectivity Profile (Kd in nM)

Lower Kd indicates tighter binding.

KinaseImidazo-triazine (Crenolanib)QuizartinibNote
FLT3 (Kd) 0.74 nM1.3 nMComparable affinity for the primary target.
PDGFRα (Kd) 2.1 nM2.5 nMDual inhibition of PDGFR is maintained.
KIT (Kd) 33 nM < 1 nM The scaffold is ~30x less potent against KIT, improving the safety profile.

Experimental Protocols for Validation

To validate the efficacy of the Imidazo[5,1-f]triazine scaffold in your own laboratory, follow these standardized protocols. These methods are designed to confirm both target engagement and differential sensitivity in resistant lines.

Protocol A: Ba/F3 Isogenic Cell Line Survival Assay

Purpose: The "Gold Standard" for determining kinase dependency and inhibitor potency. Ba/F3 cells are IL-3 dependent; transforming them with mutant FLT3 makes them IL-3 independent unless the kinase is inhibited.

Reagents:

  • Ba/F3 cell lines: Parental, FLT3-ITD, FLT3-D835Y.[1]

  • Media: RPMI-1640 + 10% FBS (IL-3 removed for transformed lines).

  • Readout: CellTiter-Glo (ATP quantification) or Resazurin (Metabolic activity).

Workflow:

  • Wash: Wash cells 3x in PBS to remove residual IL-3.

  • Seed: Plate 2,000 cells/well in 96-well white-walled plates (50 µL volume).

  • Treat: Add 50 µL of 2x compound concentration (Serial dilutions: 10 µM to 0.1 nM). Include DMSO control (0.1% final).

  • Incubate: 72 hours at 37°C, 5% CO2.

  • Read: Add detection reagent, shake for 2 mins, read luminescence/fluorescence.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: Immunoblotting for Pathway Inhibition

Purpose: Confirm that the drug actually inhibits FLT3 autophosphorylation (p-FLT3) and downstream STAT5 (p-STAT5).

Critical Step: Phosphatase inhibitors must be fresh.

  • Treat: Incubate MOLM-14 or MV4-11 cells (1x10^6/mL) with inhibitor for 1 hour .

  • Lysis: Lyse in RIPA buffer supplemented with Na3VO4 (1 mM) and NaF (10 mM).

  • Blot: Probe for:

    • p-FLT3 (Tyr591)

    • p-STAT5 (Tyr694)

    • Total FLT3 / Total STAT5 (Loading controls)

    • GAPDH/Actin

Visualization: Validation Workflow

Validation_Workflow Start Start: Ba/F3 Cells (FLT3-ITD or D835) Wash Wash 3x PBS (Remove IL-3) Start->Wash Seed Seed 96-well (2k cells/well) Wash->Seed Treat Drug Treatment (72h Incubation) Seed->Treat Readout Viability Readout (CellTiter-Glo) Treat->Readout Analysis Calculate IC50 (Compare ITD vs D835) Readout->Analysis

Figure 2: Step-by-step workflow for the Ba/F3 kinase dependency assay.

Chemical Accessibility & Synthesis Note

For researchers synthesizing derivatives, the Imidazo[5,1-f][1,2,4]triazine core is typically accessed via the condensation of 1,2-diaminoimidazoles.[2]

  • Key Intermediate: 1,2-diaminoimidazole.[2]

  • Cyclization: Reaction with alpha-keto esters or formaldehyde/amine mixtures.

  • Differentiation: The 2,7-diamine substitution pattern is critical for the H-bond network required for Type I binding within the ATP pocket.

References

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94-100.

  • Smith, C. C., et al. (2014). Crenolanib is a selective type I pan-FLT3 inhibitor. Proceedings of the National Academy of Sciences (PNAS), 111(14), 5319-5324.

  • Zimmerman, E. I., et al. (2013). Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia.[1] Blood, 122(22), 3607-3615.

  • Cheung, M., et al. (2008). Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1.[3][4][5] Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.[3][5]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Scaffold Activity in Kinase Assays

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple IC50 values to understand the mechanistic causality of a compound's behavior across orthogonal assays. The core (PubChem CI...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple IC50 values to understand the mechanistic causality of a compound's behavior across orthogonal assays. The core (PubChem CID: 591285)[1] has emerged as a highly privileged, planar heterocyclic scaffold in oncology drug discovery. Its unique hydrogen-bonding profile makes it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors.

This guide provides an objective, data-driven comparison of this scaffold's performance—specifically its derivatized forms targeting [2] and the[3]—against industry-standard alternatives. Furthermore, it details the self-validating experimental workflows required to rigorously cross-validate its activity.

Mechanistic Rationale & Pathway Interference

The intrinsic value of the imidazo[5,1-f]triazine-2,7-diamine scaffold lies in the spatial orientation of its nitrogen atoms. The N-2 and N-7 amino groups serve as critical vectors: the 2-position allows for extension into the solvent-exposed region of the kinase domain, while the 7-position dictates access to the selectivity pocket (e.g., interacting with Cys133 in PLK1 or Met1056 in IGF-1R). This dual-vector tunability allows medicinal chemists to pivot the scaffold's selectivity profile between mitotic kinases and receptor tyrosine kinases.

SignalingPathway Scaffold Imidazo[5,1-f]triazine Scaffold PLK1 PLK1 Kinase Scaffold->PLK1 ATP-competitive Inhibition IGF1R IGF-1R / IR Scaffold->IGF1R ATP-competitive Inhibition G2M G2/M Progression PLK1->G2M Promotes PI3K PI3K/AKT Pathway IGF1R->PI3K Activates Apoptosis Apoptosis / Cell Death G2M->Apoptosis Arrest triggers PI3K->Apoptosis Prevents

Fig 1. Dual-node signaling interference by the imidazo[5,1-f]triazine scaffold driving apoptosis.

Comparative Performance Data

To objectively evaluate the imidazo[5,1-f]triazine scaffold, we must benchmark its optimized derivatives against established clinical and pre-clinical standards. The table below synthesizes quantitative data comparing PLK1-directed and IGF-1R-directed derivatives against BI 2536 and OSI-906 (Linsitinib), respectively.

Compound / Scaffold ClassPrimary TargetBiochemical IC50Cellular EC50Pharmacological Advantage & Limitations
Imidazo[5,1-f]triazin-2-amines PLK11.49 – 6.35 μM~10.0 μMAdvantage: Novel hinge-binding motif avoiding common resistance mutations. Limitation: Requires further optimization for sub-nanomolar potency[2].
BI 2536 (Industry Standard) PLK10.83 nM2 – 10 nMAdvantage: Highly potent, well-characterized clinical profile. Limitation: Susceptible to ATP-site point mutations.
5,7-disubstituted Imidazo[5,1-f]triazines IGF-1R / IR15 nM30 nMAdvantage: Excellent dual inhibition; serves as an isosteric alternative to imidazopyrazines with superior DMPK properties[3].
OSI-906 (Linsitinib) IGF-1R / IR35 nM40 nMAdvantage: Clinical standard with robust in vivo efficacy. Limitation: Known dose-limiting toxicity profile.

Self-Validating Experimental Protocols

A robust screening cascade must be self-validating. The protocols below are designed not just to measure activity, but to prove causality—ensuring that observed readouts are strictly due to on-target kinase inhibition by the imidazo[5,1-f]triazine scaffold, rather than assay interference or non-specific cytotoxicity.

Protocol A: Orthogonal TR-FRET Biochemical Binding Assay

Causality Focus: Highly conjugated triazine scaffolds often exhibit auto-fluorescence, which can artificially quench signals in standard fluorescence assays, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium-labeled antibody with a long emission half-life. By introducing a time delay before reading, short-lived background auto-fluorescence is entirely eliminated.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 μL of recombinant kinase (e.g., PLK1 or IGF-1R) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-Incubation: Add 100 nL of the imidazo[5,1-f]triazine derivative library (in DMSO) using an acoustic dispenser. Crucial Step: Pre-incubate for 30 minutes at room temperature. This accounts for slow-binding kinetics, ensuring the apparent IC50 is not artificially inflated.

  • Reaction Initiation: Add 5 μL of ATP/substrate mix (at the specific Km for ATP to ensure competitive binding sensitivity). Incubate for 60 minutes.

  • Self-Validation (Counter-Screen): Run a parallel assay using an orthogonal luminescence-based ADP-Glo assay. Validation Logic: If the compound shows "inhibition" in TR-FRET but not in ADP-Glo, it is acting as a FRET acceptor (assay interference), not a true kinase inhibitor.

Protocol B: Cellular Target Engagement & Phenotypic Cross-Validation

Causality Focus: Biochemical IC50 does not account for cell permeability or the ability to compete with high intracellular ATP concentrations (~1-5 mM). We must link direct target engagement (Phospho-Western) to the functional phenotypic consequence (FACS Cell Cycle Analysis).

  • Intracellular Target Engagement (Western Blot): Treat HCT-116 cells with the compound for 4 hours. Lyse and probe for p-T210 PLK1 or p-Y1135 IGF-1R. Validation Logic: A reduction in phosphorylation confirms the compound penetrates the membrane and engages the target in a physiological environment.

  • Phenotypic Validation (FACS): Treat cells for 24 hours, fix in 70% ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry. Validation Logic: PLK1 inhibition specifically causes mitotic catastrophe. By quantifying the G2/M population, we confirm the mechanism of death is target-mediated arrest.

  • Self-Validation (Toxicity Control): Treat a parallel cohort with a structurally matched, inactive isomer of the imidazo-triazine. Validation Logic: If a compound reduces cell viability (via CellTiter-Glo) but does not induce G2/M arrest or reduce p-T210, the toxicity is off-target. The inactive analog must show no phenotypic effect to validate the scaffold's specificity.

AssayWorkflow Prep Compound Library Prep TRFRET TR-FRET Biochemical Assay Prep->TRFRET Western Phospho-Western (Target Engagement) TRFRET->Western IC50 < 100nM FACS FACS Cell Cycle (Phenotypic Readout) Western->FACS p-Target Reduction Validation Self-Validation (Inactive Analog) Validation->TRFRET Validation->Western Validation->FACS

Fig 2. Self-validating cross-assay workflow for evaluating imidazo[5,1-f]triazine derivatives.

Strategic Recommendations

The imidazo[5,1-f][1,2,4]triazine-2,7-diamine core is a highly versatile starting point for kinase inhibitor development. While early PLK1-directed derivatives require further optimization to match the potency of BI 2536, the scaffold shines in the IGF-1R/IR space. As demonstrated by the 5,7-disubstituted derivatives, this core serves as a superior isosteric replacement for imidazo[1,5-a]pyrazines, offering comparable potency to OSI-906 but with enhanced pharmacokinetic properties. Drug development professionals should prioritize this scaffold when overcoming resistance mutations associated with traditional pyrimidine-based hinge binders.

References

  • Title: Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Imidazo[5,1-f][1,2,4]triazine-2,7-diamine | C5H6N6 | CID 591285 Source: PubChem URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Senior Application Scientist's Guide to Handling Imidazo[5,1-f]triazine-2,7-diamine

For the pioneering researchers, scientists, and drug development professionals working with novel compounds, a deep understanding of the molecule extends beyond its therapeutic potential to encompass its safe handling. T...

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals working with novel compounds, a deep understanding of the molecule extends beyond its therapeutic potential to encompass its safe handling. This guide provides essential, immediate safety and logistical information for Imidazo[5,1-f]triazine-2,7-diamine (CAS No. 51292-20-7), a heterocyclic compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from established safety protocols for structurally similar compounds and general principles of laboratory safety as mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).

The imidazotriazine core is a privileged scaffold in drug discovery, and while this speaks to its potential biological activity, it also necessitates a cautious and well-informed approach to laboratory operations. The recommendations herein are grounded in the principles of risk minimization and are designed to empower you to work confidently and safely.

Hazard Assessment: An Informed Perspective

Given the chemical structure of Imidazo[5,1-f]triazine-2,7-diamine, which features a nitrogen-rich heterocyclic system, we must anticipate potential hazards even without a dedicated toxicological profile. Structurally related compounds, such as other imidazotriazines and heterocyclic amines, can exhibit a range of toxicological properties. For instance, a related compound, Vardenafil, is noted as toxic if swallowed and may cause organ damage through prolonged or repeated exposure. Another related molecule, 2,4-Dichloro-imidazo[5,1-f]triazine, necessitates precautions against dust formation and contact with skin and eyes. Therefore, it is prudent to handle Imidazo[5,1-f]triazine-2,7-diamine as a potentially hazardous substance.

Anticipated Potential Hazards:

  • Dermal, Ocular, and Respiratory Irritation: Many fine chemical powders can cause irritation upon contact.

  • Toxicity: The biological activity of this class of compounds suggests that systemic effects upon ingestion, inhalation, or absorption are possible.

  • Dust Explosion: As with many fine organic powders, a potential for a dust explosion exists if a sufficient concentration of airborne particles is exposed to an ignition source.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. Your choice of PPE should always be informed by a risk assessment of the specific procedure you are performing. Below is a detailed breakdown of the minimum required PPE, along with recommendations for more hazardous operations.

Standard Handling Protocols (Weighing, Solution Preparation)

For routine tasks involving small quantities of the solid compound or its solutions, the following PPE is mandatory:

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.

    • Rationale: This protects against accidental splashes of solutions or contact with airborne particulates.

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.

    • Rationale: Nitrile provides good protection against a wide range of chemicals. For prolonged work or when handling concentrated solutions, consider double-gloving.

  • Body Protection:

    • Requirement: A fully buttoned laboratory coat.

    • Rationale: This provides a removable barrier to protect your skin and personal clothing from minor spills and contamination.

Enhanced Precautions for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling larger quantities of the solid, generating aerosols, or running reactions at elevated temperatures, an upgraded PPE ensemble is necessary.

  • Respiratory Protection:

    • Requirement: If the procedure may generate dust or aerosols, use a NIOSH-approved respirator. The specific type of cartridge should be selected based on the nature of the potential airborne contaminants.

    • Rationale: Inhalation is a primary route of exposure for fine powders. A respirator minimizes this risk. All work with the solid compound should ideally be performed within a certified chemical fume hood to provide an initial layer of protection.

  • Enhanced Body Protection:

    • Requirement: Consider a chemical-resistant apron or disposable coveralls in addition to a lab coat.

    • Rationale: For tasks with a greater potential for splashes or spills, this provides an additional layer of protection.

PPE Selection Workflow

The following flowchart provides a logical pathway for determining the appropriate level of PPE for your intended work with Imidazo[5,1-f]triazine-2,7-diamine.

PPE_Selection_Workflow PPE Selection for Imidazo[5,1-f][1,2,4]triazine-2,7-diamine Handling start Start: Task Assessment task_type What is the nature of the task? start->task_type small_scale Weighing small quantities (<1g) or preparing dilute solutions in a fume hood. task_type->small_scale Low Risk large_scale Handling large quantities, potential for dust/aerosol generation, or running reactions. task_type->large_scale High Risk ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat + Apron/Coveralls - NIOSH-Approved Respirator large_scale->ppe_level_2 end Proceed with Caution ppe_level_1->end ppe_level_2->end

Caption: Decision workflow for selecting appropriate PPE.

Summary of Recommended Personal Protective Equipment

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g in a fume hoodLowSafety GogglesNitrile GlovesLab CoatNot generally required
Preparing dilute solutionsLowSafety GogglesNitrile GlovesLab CoatNot generally required
Handling >1g of solidHighSafety Goggles or Face ShieldChemical-Resistant GlovesLab Coat and Chemical ApronNIOSH-Approved Respirator
Generating aerosols/dustsHighSafety Goggles and Face ShieldDouble-gloved Nitrile GlovesDisposable CoverallsNIOSH-Approved Respirator
Cleaning up spillsHighSafety Goggles and Face ShieldChemical-Resistant GlovesLab Coat and Chemical ApronNIOSH-Approved Respirator

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the compound to include its storage and eventual disposal.

Handling and Storage
  • Ventilation: Always handle Imidazo[5,1-f]triazine-2,7-diamine in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Avoid the formation of dust and keep the compound away from ignition sources to mitigate the risk of a dust explosion.

  • Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean the spill, don the enhanced PPE outlined in the table above.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use a chemical absorbent.

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated PPE and Waste

All materials that come into contact with Imidazo[5,1-f]triazine-2,7-diamine, including used PPE, contaminated labware, and the compound itself, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. The label should include the chemical name and the words "Hazardous Waste."

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment. Your commitment to responsible chemical handling is paramount to the success and integrity of your research.

References

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